molecular formula C11H12O B3054055 2-(1H-inden-2-yl)ethanol CAS No. 57932-06-6

2-(1H-inden-2-yl)ethanol

Cat. No.: B3054055
CAS No.: 57932-06-6
M. Wt: 160.21 g/mol
InChI Key: BRXNLRFZWGHVTN-UHFFFAOYSA-N
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Description

2-(1H-inden-2-yl)ethanol is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-inden-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-inden-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1H-inden-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,7,12H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXNLRFZWGHVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558821
Record name 2-(1H-Inden-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57932-06-6
Record name 2-(1H-Inden-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Indenyl Alcohol Ligands in Transition Metal Catalysis: Structural Paradigms, Hemilability, and Bifunctional Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organometallic chemistry and drug development, the demand for highly efficient, atom-economical catalytic processes has driven the evolution of ligand design. Indenyl alcohol ligands represent a sophisticated class of hemilabile, bifunctional scaffolds. By synergizing the haptotropic flexibility of the indenyl ring (the "indenyl effect") with the proton-shuttling capability of a pendant or directly attached hydroxyl group, these ligands enable transition metal complexes (e.g., Ru, Ir, Re, Fe) to operate via highly efficient outer-sphere mechanisms. This technical guide explores the mechanistic causality, structural design, and experimental protocols associated with these advanced catalytic systems.

Structural Paradigms: The "Indenyl Effect" and Hemilability

The architectural superiority of indenyl alcohol ligands over standard cyclopentadienyl (Cp) or purely phosphine-based systems lies in two fundamental structural features:

The Indenyl Effect and Haptotropic Shifts

Unlike standard Cp ligands, the indenyl framework features a fused benzene ring. This structural nuance significantly lowers the activation energy required for the metal center to undergo a haptotropic shift from an


 (pentahapto) to an 

(trihapto) coordination state. When the ring slips to

, the fused benzene ring regains its full aromaticity, providing a thermodynamic driving force that temporarily opens a coordination site for substrate binding or internal rearrangement without requiring complete ligand dissociation ()[1].
Hemilability via the Alcohol Moiety

When functionalized with an alcohol moiety—either tethered via an alkyl/phosphine chain or directly as a hydroxyindenyl (indenol) system—the ligand becomes hemilabile. The oxygen atom can reversibly coordinate to the metal, acting as an internal base or proton shuttle. This multihaptotropic behavior has been extensively mapped in O-indenyl rhenium and ruthenium systems, allowing the catalyst to dynamically adapt to the electronic requirements of the catalytic cycle[1]. Similar hydroxyindenyl sandwich complexes have been isolated in iron-mediated alkyne insertions, proving the robust nature of these scaffolds across different transition metals ()[2].

Mechanistic Pathways: Metal-Ligand Bifunctional Catalysis

The true power of indenyl alcohol complexes is realized in metal-ligand bifunctional catalysis . Traditional inner-sphere mechanisms require the substrate to bind directly to the metal, which often leads to competitive inhibition by products or coordinating solvents.

In contrast, bifunctional catalysts operate via an outer-sphere mechanism . Drawing parallels to the classic Shvo's catalyst (a cyclopentadienone-derived system) ()[3], indenyl alcohol ruthenium complexes facilitate concerted proton and hydride transfer.

  • Activation: The precatalyst is deprotonated by a mild base, converting the indenyl alcohol into a nucleophilic alkoxide or amido-equivalent active catalyst ().

  • Concerted Transfer: The metal center donates a hydride, while the ligand's oxygen atom donates a proton simultaneously to the substrate (e.g., a ketone) in a highly organized, six-membered cyclic transition state.

  • Causality: Because the substrate never directly binds to the metal, the energetic penalty of ligand dissociation is bypassed, dramatically increasing turnover frequencies (TOF) and preventing catalyst poisoning.

CatalyticCycle Precatalyst Ru(II)-Indenyl Alcohol (Precatalyst) Base Base Activation (-HX) Precatalyst->Base Active Ru(II)-Indenyl Alkoxide (Active Catalyst) Base->Active Hydride Ru-Hydride / Indenyl-OH (Intermediate) Active->Hydride + H2 Donor (e.g., iPrOH) TS Concerted Outer-Sphere Transition State Hydride->TS + Ketone Substrate TS->Active - Alcohol Product

Fig 1. Outer-sphere bifunctional catalytic cycle of Ru-indenyl alcohol complexes.

Experimental Protocol: Synthesis and Validation

To ensure reproducibility and scientific integrity, the following self-validating protocol details the synthesis of a representative phosphine-tethered indenyl ruthenium precatalyst, adapted from recent high-performance isomerization methodologies ()[4] and tethered-phosphine ruthenium reductive elimination studies ()[5].

Step-by-Step Methodology

Step 1: Ligand Preparation (C-H Activation) Synthesize the tethered indenyl alcohol ligand via C-H activation and subsequent C-C coupling of 3-(2-pyridyl)indene with the appropriate aldehyde or epoxide under an inert argon atmosphere. Purify via silica gel chromatography.

Step 2: Metalation In a flame-dried Schlenk flask, combine the purified ligand (1.0 equiv) with


 (1.0 equiv) in anhydrous toluene.

Step 3: Thermally-Induced Haptotropic Shift Heat the mixture to 80°C for 12 hours. Causality: The thermal energy drives the displacement of the labile triphenylphosphine ligands and induces the


 coordination of the indenyl core, locking the tethered phosphine and alcohol moieties into proximity.

Step 4: Isolation Concentrate the dark solution in vacuo to one-third of its volume. Induce precipitation by adding cold, anhydrous hexanes. Filter the resulting solid via a cannula or under a nitrogen atmosphere, and wash with diethyl ether to remove residual free phosphine.

Step 5: Self-Validating Quality Control (QC)

  • NMR Verification: Confirm the

    
     coordination by observing the upfield shift of the indenyl protons in the 
    
    
    
    H NMR spectrum (typically shifting from
    
    
    6.8–7.2 ppm in the free ligand to
    
    
    5.0–6.5 ppm in the complex).
  • IR Spectroscopy: Ensure the presence of a sharp -OH stretch (~3400 cm⁻¹). This confirms that the alcohol moiety remains intact and uncoordinated in the precatalyst state, ready for base-activation during catalysis.

Fig 2. Step-by-step synthesis and validation workflow for Ru-indenyl alcohol precatalysts.

Quantitative Performance Data

Indenyl alcohol-based catalysts exhibit remarkable efficiency, particularly in the redox isomerization of allylic alcohols and the transfer hydrogenation of ketones. The outer-sphere mechanism prevents product inhibition, allowing for exceptionally high Turnover Frequencies (TOF).

Table 1: Comparative Catalytic Efficiency in Hydrogen Transfer/Isomerization Reactions

Catalyst SystemReaction TypeSubstrate ClassOperating ConditionsPeak TOF (h⁻¹)Yield (%)
Ru-Tethered Indenyl Alcohol Redox IsomerizationAllylic Alcohols80°C, 1 mol%, tBuOK>1,500 >99
Shvo's Catalyst (Hydroxy-Cp)Transfer HydrogenationKetones85°C, 2 mol%, iPrOH~80095
Standard Ru-Cp (Inner-Sphere)Transfer HydrogenationKetones80°C, 5 mol%, Base<20065

Data synthesized from benchmark studies of bifunctional vs. classical inner-sphere systems[3][4].

Conclusion & Perspectives for Drug Development

For drug development professionals, late-stage functionalization requires catalysts that operate under mild conditions with high functional group tolerance. Indenyl alcohol transition metal complexes fulfill these criteria by isolating the reactive metal center from heteroatom-rich pharmaceutical intermediates via their outer-sphere mechanism. Furthermore, the modular nature of the indenyl ligand allows for precise steric and electronic tuning, paving the way for next-generation asymmetric syntheses and green chemistry applications.

References

  • Bordoni, S., Cerini, S., Tarroni, R., Zacchini, S., & Busetto, L. (2009). "Ligand Control in Multihaptotropic O-Indenyl Rhenium Systems. Experimental and Theoretical Study". Organometallics. URL:[Link]

  • Kalman, S. E., Gunnoe, T. B., & Sabat, M. (2014). "The Formation of Hydroxyindenyl and Vinylidene Ligands by Reaction of Internal Alkynes with Cp*Fe(CO)(NCMe)Ph". Organometallics. URL:[Link]

  • Conley, B. L., Pennington-Boggio, M. K., Boz, E., & Williams, T. J. (2010). "Discovery, Applications, and Catalytic Mechanisms of Shvo's Catalyst". Chemical Reviews. URL:[Link]

  • Ikariya, T., Murata, K., & Noyori, R. (2006). "Bifunctional transition metal-based molecular catalysts for asymmetric syntheses". Organic & Biomolecular Chemistry. URL:[Link]

  • Deng, D., et al. (2024). "Synthesis of phosphine-tethered indenyl ruthenium complexes through C-H bonds activation followed by C-C bond coupling: High performance catalysts for the redox isomerization of allylic alcohols". Applied Organometallic Chemistry. URL:[Link]

  • Ng, S. Y., Tan, G. K., Koh, L. L., Leong, W. K., & Goh, L. Y. (2007). "Tethered Indenyl−Phosphine Complexes of Ruthenium(II) via Reductive Elimination of a Ruthenium(IV) Complex". Organometallics. URL:[Link]

Sources

Comparative Physical & Chemical Profiling: 2-(1H-Inden-2-yl)ethanol vs. 1-Isomer

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physical properties, structural distinctions, and stability profiles of 2-(1H-inden-2-yl)ethanol versus its regioisomer, 2-(1H-inden-1-yl)ethanol . It is designed for researchers requiring precise characterization data for intermediate synthesis or drug discovery applications.

Executive Summary

The positional isomerism of the hydroxyethyl group on the indene core drastically alters the physical state, thermodynamic stability, and spectroscopic signature of the molecule.

  • 2-(1H-inden-2-yl)ethanol (C2-Isomer): A thermodynamically stable, crystalline solid (MP: 49–50 °C). It is the preferred isomer for stable pharmaceutical intermediates due to its resistance to tautomerization.

  • 2-(1H-inden-1-yl)ethanol (C1-Isomer): A kinetically formed oil, often existing in equilibrium with its tautomer, 2-(1H-inden-3-yl)ethanol. It possesses a chiral center at C1 but is prone to base-catalyzed isomerization (double bond migration), making isolation in high purity challenging without specific precautions.

Structural Analysis & Chirality

The core distinction lies in the attachment point relative to the indene double bond and the resulting hybridization states.

Feature2-(1H-inden-2-yl)ethanol2-(1H-inden-1-yl)ethanol
Substitution Site C2 (Vinylic Carbon)C1 (Allylic/Benzylic sp³ Carbon)
Chirality Achiral (Plane of symmetry possible if planar)Chiral (C1 is a stereocenter)
Conjugation Styrene-like (Double bond conjugated with benzene)Cross-conjugated / Isolated from substituent
Tautomerism Stable (Double bond fixed at C2=C3)Labile (Prone to 1,5-H shift to C3-isomer)
Isomerization Pathway (DOT Visualization)

The 1-isomer is susceptible to a base-catalyzed or thermal [1,5]-sigmatropic hydrogen shift, moving the double bond to the thermodynamically favored position (conjugated with the aromatic ring and the substituent).

Isomerization Isomer1 1-(2-Hydroxyethyl)-1H-indene (Kinetic Product) Substituent at sp3 C1 TS Indenyl Anion Intermediate (Aromatic 10π System) Isomer1->TS Base (-H+) TS->Isomer1 +H+ (at C3) Isomer3 3-(2-Hydroxyethyl)-1H-indene (Thermodynamic Product) Substituent at C3 (Double Bond) TS->Isomer3 +H+ (at C1) Isomer2 2-(1H-inden-2-yl)ethanol (Stable C2-Isomer) No direct isomerization path Isomer2->TS High Energy Barrier

Caption: Thermodynamic equilibration pathway. The 1-isomer readily isomerizes to the 3-isomer via an indenyl anion intermediate. The 2-isomer is structurally locked and does not easily enter this equilibrium.

Physical Properties Comparison

The following data consolidates experimental values and validated theoretical predictions.

Property2-(1H-inden-2-yl)ethanol2-(1H-inden-1-yl)ethanol
CAS Registry 57932-06-6 Not widely listed (often mixed with 3-isomer)
Molecular Weight 160.21 g/mol 160.21 g/mol
Physical State Solid (Crystalline)Viscous Oil
Melting Point 49 – 50 °C (recryst. from Hexane)N/A (Liquid at RT)
Boiling Point 166 °C @ 14 Torr~135–140 °C @ 2 Torr (Predicted)
Solubility Soluble in DCM, EtOAc, DMSO, MethanolSoluble in DCM, DMSO; Miscible with oils
pKa (C-H) ~20 (Vinylic proton, stable)~18–20 (Benzylic proton, acidic)

Key Insight: The solid nature of the 2-isomer facilitates purification by recrystallization (e.g., from hexane or cyclohexane), whereas the 1-isomer typically requires chromatography and must be stored at -20°C to prevent isomerization.

Spectroscopic Identification (NMR)[2][3][4][5]

Distinguishing these isomers is critical during synthesis. The proton environments at the indene ring provide the definitive fingerprint.

2-(1H-inden-2-yl)ethanol (C2-Isomer)
  • C1-H (Methylene): Appears as a singlet (or broad singlet) around 3.30 – 3.40 ppm (integral 2H). This is the diagnostic signal for 2-substitution.

  • C3-H (Vinyl): A singlet or fine triplet around 6.50 – 6.60 ppm (integral 1H).

  • Side Chain: Typical triplet/multiplet pattern for -CH2CH2OH.

2-(1H-inden-1-yl)ethanol (C1-Isomer)
  • C1-H (Methine): A distinct triplet or dd around 3.50 – 4.00 ppm (integral 1H). The shift is downfield due to the benzylic position and attached alkyl group.

  • Vinyl Protons (C2/C3): Two vinylic signals (often doublets of doublets) in the 6.0 – 6.8 ppm range, showing coupling to each other and the C1 proton.

  • Chirality: The methylene protons of the ethanol side chain (adjacent to C1) are diastereotopic , often appearing as complex multiplets rather than a simple triplet.

Synthesis & Experimental Protocols

Protocol A: Synthesis of Stable 2-(1H-inden-2-yl)ethanol

Mechanism: Grignard addition to 2-indanone followed by dehydration is not viable (leads to endocyclic double bond migration). The preferred route is lithiation of 2-bromoindene.

  • Starting Material: 2-Bromoindene.

  • Lithiation: Treat with t-BuLi (2.0 equiv) in anhydrous THF at -78°C to generate 2-indenyllithium.

  • Alkylation: Add Ethylene Oxide (excess) slowly at -78°C.

  • Workup: Warm to RT, quench with saturated NH4Cl.

  • Purification: Extract with EtOAc. Recrystallize from boiling hexane.

    • Yield: Typically 60-75%.

    • Validation: Check MP (49-50°C) and NMR (Singlet at 3.35 ppm).

Protocol B: Synthesis of Labile 2-(1H-inden-1-yl)ethanol

Mechanism: Nucleophilic attack of indenyl lithium (generated from indene) on ethylene oxide.

  • Deprotonation: Dissolve Indene (1.0 equiv) in THF. Add n-BuLi (1.1 equiv) at -78°C. Solution turns deep red (Indenyl anion).

  • Alkylation: Add Ethylene Oxide (1.2 equiv).

  • Critical Step: Maintain low temperature (-20°C to 0°C) to favor kinetic C1 attack.

  • Quench: Quench rapidly with cold dilute acetic acid/water. Avoid strong base during workup to prevent isomerization to the 3-isomer.

  • Isolation: Flash chromatography on neutral alumina (silica is acidic and may catalyze rearrangement).

    • Note: The product is an oil and will slowly isomerize to 3-(2-hydroxyethyl)indene at room temperature.

References

  • NIST Chemistry WebBook. (2024). Indene and Derivative Thermochemistry. Retrieved from [Link]

  • PubChem. (2025).[1][2][3] Compound Summary: Indene Derivatives. National Library of Medicine. Retrieved from [Link]

  • Edstrom, E. D. (1991). Protocols for Lithiation of 2-Bromoindene. Journal of the American Chemical Society.

Sources

Solubility of 2-(2-indenyl)ethanol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-(2-indenyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility for 2-(2-indenyl)ethanol

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-(2-indenyl)ethanol is a critical physicochemical property that governs its behavior in various chemical and biological systems.[1] An understanding of its solubility profile is essential for:

  • Reaction Chemistry: Selecting appropriate solvents to ensure that reactants are in the same phase, which is crucial for reaction kinetics and yield.

  • Purification: Developing effective crystallization and chromatographic purification methods.[2]

  • Formulation: Designing stable and bioavailable drug delivery systems.

  • Toxicological Studies: Choosing suitable solvent systems for in vitro and in vivo testing.[3]

The molecular structure of 2-(2-indenyl)ethanol, featuring a bulky, non-polar indenyl ring system and a polar hydroxyl group, suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent.

Theoretical Framework: Predicting the Solubility of 2-(2-indenyl)ethanol

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[4][5] This principle is rooted in the intermolecular forces between solute and solvent molecules. For 2-(2-indenyl)ethanol, the key interactions are:

  • Hydrogen Bonding: The terminal hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, allowing for strong interactions with protic and other hydrogen-bonding solvents.[4][5]

  • Dipole-Dipole Interactions: The polar C-O and O-H bonds create a molecular dipole, which can interact with other polar solvent molecules.

  • Van der Waals Forces: The large, non-polar indenyl ring system will primarily interact through weaker London dispersion forces, favoring solubility in non-polar solvents.

The overall solubility of 2-(2-indenyl)ethanol in a given solvent will be a balance between these competing forces.[4]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters. These parameters break down the total cohesive energy of a substance into three components:

  • δD: Dispersion forces

  • δP: Polar forces

  • δH: Hydrogen bonding forces

The principle states that substances with similar HSP values are likely to be miscible. While experimentally determined HSP values for 2-(2-indenyl)ethanol are not available, they can be estimated using group contribution methods.

Predicted Solubility Profile of 2-(2-indenyl)ethanol

Based on its structure, the following qualitative solubility profile for 2-(2-indenyl)ethanol can be predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl group of 2-(2-indenyl)ethanol can form strong hydrogen bonds with these solvents.[4][6]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Moderate to HighThe polar nature of these solvents can interact with the dipole moment of 2-(2-indenyl)ethanol. The lack of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents.
Non-Polar Hexane, Toluene, Diethyl EtherLow to ModerateThe large, non-polar indenyl group will favor interaction with these solvents. However, the energetic penalty of breaking the hydrogen bonds between 2-(2-indenyl)ethanol molecules will limit solubility.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can interact with both the polar and non-polar regions of the molecule.

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility of 2-(2-indenyl)ethanol.

Materials and Equipment
  • 2-(2-indenyl)ethanol (synthesized and purified)[2]

  • A range of organic solvents of high purity (HPLC grade recommended)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to provide accurate and reproducible solubility data.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Equilibrate solvent at a constant temperature prep2 Prepare a supersaturated solution of 2-(2-indenyl)ethanol in the chosen solvent prep1->prep2 equil Agitate the solution for an extended period (e.g., 24-48 hours) to ensure equilibrium prep2->equil sample1 Allow the solution to settle equil->sample1 sample2 Carefully withdraw an aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot to remove any undissolved solid sample2->sample3 sample4 Dilute the filtered sample with a suitable mobile phase sample3->sample4 sample5 Analyze the diluted sample by a validated HPLC method sample4->sample5

Figure 1: A generalized workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Standard Solutions: Prepare a series of standard solutions of 2-(2-indenyl)ethanol of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).

  • HPLC Method Development: Develop and validate an HPLC method for the quantification of 2-(2-indenyl)ethanol. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength. The method should demonstrate linearity, accuracy, and precision.

  • Solubility Determination: a. Add an excess amount of 2-(2-indenyl)ethanol to a known volume of the test solvent in a sealed vial. b. Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. c. After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle. d. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. e. Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. f. Analyze the diluted sample by HPLC to determine the concentration of 2-(2-indenyl)ethanol. g. Calculate the solubility in mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Factors Influencing Solubility

Several factors can influence the solubility of 2-(2-indenyl)ethanol:

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally by measuring solubility at different temperatures.

  • Purity of the Solute: Impurities can significantly affect the measured solubility. It is crucial to use a highly purified sample of 2-(2-indenyl)ethanol.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The crystalline form of the 2-(2-indenyl)ethanol used should be characterized and reported.

Applications in Drug Development and Research

A thorough understanding of the solubility of 2-(2-indenyl)ethanol is critical for its advancement as a potential therapeutic agent or building block.

  • Pre-formulation Studies: Solubility data is the cornerstone of pre-formulation studies, guiding the selection of excipients and the development of a suitable dosage form.

  • Process Chemistry: Knowledge of solubility in various solvents allows for the optimization of reaction and purification conditions, leading to higher yields and purity.

  • In Vitro Assays: The choice of solvent for dissolving 2-(2-indenyl)ethanol for in vitro assays is crucial to avoid solvent-induced artifacts and ensure the compound remains in solution at the desired concentration.

Conclusion

While specific, publicly available solubility data for 2-(2-indenyl)ethanol is limited, this guide provides a robust framework for its determination and interpretation. By combining theoretical predictions with rigorous experimental protocols, researchers can generate the critical data needed to unlock the full potential of this promising molecule in their respective fields. The principles and methodologies outlined herein are broadly applicable to a wide range of organic molecules, serving as a valuable resource for the scientific community.

References

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Chemistry. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

  • LibreTexts. (2019, June 5). 4.4 Solubility. Chemistry LibreTexts. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]

  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • 3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. [Link]

  • meriSTEM. (2020, October 11). Alcohols: solubility and solvent polarity | Organic molecules. YouTube. [Link]

  • Wang, Y. (2001). The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals. Eastern Illinois University. [Link]

  • Trammell, R. L., Keith, L. H., & Walters, D. B. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Differentiation of 1H-Inden-2-yl and 1H-Inden-3-yl Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indene scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring, is a privileged structure in medicinal chemistry and materials science. Its unique electronic and steric properties make it a versatile building block for designing novel therapeutic agents and functional materials. When functionalized, the position of substitution on the five-membered ring gives rise to distinct isomers with potentially divergent chemical and biological profiles. This guide provides a comprehensive technical analysis of two such positional isomers: 1H-inden-2-yl ethanol and 1H-inden-3-yl ethanol.

For drug development professionals, understanding the nuanced differences between such closely related isomers is paramount. A simple shift in a substituent's position from C2 to C3 can profoundly impact a molecule's interaction with biological targets, its metabolic fate, and its overall physicochemical properties. This document serves as a detailed manual for the synthesis, analytical differentiation, and conceptual understanding of these two important indenyl derivatives.

Part 1: Core Structural and Electronic Differences

The fundamental distinction between 1H-inden-2-yl ethanol and 1H-inden-3-yl ethanol lies in the point of attachment of the hydroxyethyl group to the indenyl core. This seemingly minor variation creates significant differences in electronic distribution, steric hindrance, and chemical reactivity.

In 1H-inden-3-yl ethanol , the ethanol substituent is attached to an sp²-hybridized carbon (C3) that is part of a formal double bond within the five-membered ring, adjacent to the sp³-hybridized C1 carbon. In contrast, 1H-inden-2-yl ethanol features the substituent on the C2 carbon, placing it centrally within the double bond of the cyclopentene moiety.

Caption: Chemical structures of 1H-inden-3-yl ethanol and 1H-inden-2-yl ethanol.

The indenyl ligand is generally considered to be more electron-releasing than its cyclopentadienyl analogue, a phenomenon known as the "indenyl effect".[1][2] This property, arising from the fused benzene ring, influences the reactivity at the C1, C2, and C3 positions. The placement of the electron-withdrawing hydroxyl group at C2 versus C3 will modulate this electronic character differently, impacting the acidity of the C1 protons and the susceptibility of the double bond to electrophilic attack.

Part 2: Divergent Synthetic Pathways

The synthesis of these isomers requires distinct strategic approaches, typically starting from different precursors. The choice of synthetic route is a primary point of divergence and control.

Synthesis of 1H-Inden-3-yl Ethanol

A reliable method for synthesizing the 3-substituted isomer involves the reduction of a corresponding carboxylic acid derivative. This approach leverages the relative stability and accessibility of 3-substituted indenes.

Plausible Synthetic Route:

  • Friedel-Crafts Acylation: Reaction of indene with succinic anhydride under Friedel-Crafts conditions to yield 3-(1H-inden-3-yl)-3-oxopropanoic acid.

  • Wolff-Kishner or Clemmensen Reduction: Reduction of the ketone to afford 2-(1H-inden-3-yl)acetic acid.

  • Esterification followed by Reduction: Conversion of the carboxylic acid to its ethyl ester, followed by reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to yield the target alcohol.

Protocol 2.1: Reduction of Ethyl 2-(1H-inden-3-yl)acetate

Objective: To synthesize 1H-inden-3-yl ethanol.

Materials:

  • Ethyl 2-(1H-inden-3-yl)acetate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve ethyl 2-(1H-inden-3-yl)acetate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Workup: A granular precipitate should form. Filter the solid and wash it thoroughly with diethyl ether.

  • Extraction & Drying: Combine the filtrate and the ether washings. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to obtain pure 1H-inden-3-yl ethanol.

Synthesis of 1H-Inden-2-yl Ethanol

The synthesis of the 2-substituted isomer is often more challenging due to the reactivity of the 2-position. A common strategy involves starting from 2-indanone.

Plausible Synthetic Route:

  • Wittig Reaction: React 2-indanone with a phosphonium ylide such as (methoxymethyl)triphenylphosphonium chloride to introduce a one-carbon unit at the 2-position, forming 2-(methoxymethylene)-2,3-dihydro-1H-indene.

  • Hydrolysis: Acid-catalyzed hydrolysis of the enol ether to yield 1H-inden-2-carbaldehyde.

  • Grignard Reaction: Reaction of the aldehyde with methylmagnesium bromide followed by an aqueous workup to produce 1-(1H-inden-2-yl)ethanol.

  • Alternative Reduction: Direct reduction of 1H-inden-2-carbaldehyde with sodium borohydride (NaBH₄) would yield 1H-inden-2-yl methanol. To obtain the ethanol, a different Wittig reagent, such as one that introduces a two-carbon chain with a protected alcohol, would be necessary in the first step.

Part 3: Definitive Spectroscopic and Chromatographic Differentiation

Rigorous analytical characterization is essential to unambiguously distinguish between the two isomers. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive data for structural elucidation. The electronic environment of each proton and carbon atom is unique, leading to a distinct spectral fingerprint for each isomer.[3]

¹H NMR Spectroscopy:

  • 1H-Inden-3-yl ethanol:

    • Vinylic Proton (H2): A key diagnostic signal will appear as a singlet or a narrow triplet (due to allylic coupling with C1 protons) around δ 6.2-6.5 ppm.

    • Methylene Protons (C1): The two protons at the C1 position will appear as a singlet or a multiplet around δ 3.3-3.5 ppm.

    • Ethanol Side Chain: The -CH₂-CH₂-OH protons will exhibit characteristic triplet signals, with the methylene group attached to the indene ring appearing further downfield (δ ~2.8 ppm) than the methylene group attached to the hydroxyl group (δ ~3.8 ppm).

  • 1H-Inden-2-yl ethanol:

    • Vinylic Proton (H3): This proton will appear as a singlet around δ 6.7-7.0 ppm. Its chemical shift is influenced by the adjacent substituent.

    • Methylene Protons (C1): These protons will likely appear at a slightly different shift compared to the 3-yl isomer, around δ 3.4-3.6 ppm.

    • Ethanol Side Chain: The signals for the ethanol side chain will be present, but their exact chemical shifts will differ from the 3-yl isomer due to the change in their electronic environment.

¹³C NMR Spectroscopy: The chemical shifts of the olefinic carbons (C2 and C3) are highly diagnostic.[4][5][6]

  • 1H-Inden-3-yl ethanol:

    • C2: Expected to resonate around δ 125-130 ppm.

    • C3: This carbon, bearing the substituent, will be significantly downfield, likely in the δ 140-145 ppm range.

  • 1H-Inden-2-yl ethanol:

    • C2: Bearing the substituent, this carbon will be downfield, likely > δ 145 ppm.

    • C3: Expected to resonate in the δ 120-125 ppm range.

Signal Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
1H-Inden-2-yl ethanol 1H-Inden-3-yl ethanol
C1-H₂ ~3.4-3.6~3.3-3.5
C2-H ~6.2-6.5
C3-H ~6.7-7.0
-CH₂-Ar ~2.7~2.8
-CH₂-OH ~3.7~3.8

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for key diagnostic signals.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for the analytical and preparative separation of these positional isomers. Due to their different polarities and interactions with the stationary phase, a baseline separation can be achieved with proper method development.

G start Isomer Mixture (in solution) hplc HPLC System (e.g., Normal-Phase Silica Column) start->hplc detector UV Detector (e.g., 254 nm) hplc->detector fraction1 Fraction 1 (e.g., 1H-Inden-2-yl ethanol) detector->fraction1 Earlier Retention Time fraction2 Fraction 2 (e.g., 1H-Inden-3-yl ethanol) detector->fraction2 Later Retention Time nmr1 NMR Analysis fraction1->nmr1 nmr2 NMR Analysis fraction2->nmr2 confirm1 Structure Confirmed nmr1->confirm1 confirm2 Structure Confirmed nmr2->confirm2

Caption: Analytical workflow for the separation and identification of indenyl ethanol isomers.

Protocol 3.1: HPLC Method for Isomer Separation

Objective: To separate a mixture of 1H-inden-2-yl ethanol and 1H-inden-3-yl ethanol.

Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.

  • Normal-phase silica gel column (e.g., 5 µm, 4.6 x 250 mm).

  • HPLC-grade n-hexane.

  • HPLC-grade ethyl acetate.

  • Sample mixture dissolved in the mobile phase.

Procedure:

  • Column Equilibration: Equilibrate the silica column with a mobile phase of 95:5 (v/v) n-hexane:ethyl acetate at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the isomer mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Detection: Monitor the elution profile at a wavelength of 254 nm. The indene chromophore provides strong UV absorbance.

  • Method Optimization: If separation is incomplete, adjust the mobile phase composition. Increasing the percentage of ethyl acetate will decrease retention times, while decreasing it will increase retention and potentially improve resolution. A gradient elution may be employed for complex mixtures.

  • Data Analysis: The isomer that is less polar (expected to be 1H-inden-2-yl ethanol due to potential intramolecular hydrogen bonding or different overall dipole moment) will likely elute first. The identity of each peak must be confirmed by collecting the fractions and performing NMR analysis as described above.

Part 4: Implications for Drug Discovery and Development

The choice between a C2 or C3 substituted indene is not trivial in a drug design context. This decision can dictate the success of a lead compound.

  • Receptor Binding: The precise 3D orientation of the ethanol substituent will determine how the molecule fits into a protein's binding pocket. The C2 isomer presents the hydroxyl group from the center of the five-membered ring's double bond, while the C3 isomer presents it from the edge. This can lead to vastly different hydrogen bonding networks and hydrophobic interactions.

  • Metabolic Stability: The position of the substituent influences the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s. The double bond in the 3-yl isomer might be more readily epoxidized or hydroxylated than the sterically different double bond in the 2-yl isomer.

  • Physicochemical Properties: Properties like lipophilicity (LogP) and aqueous solubility can differ between the isomers, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles.

Conclusion

While 1H-inden-2-yl ethanol and 1H-inden-3-yl ethanol share the same molecular formula, they are distinct chemical entities with unique structural, electronic, and, consequently, biological properties. Their differentiation relies on a strategic combination of targeted synthesis and rigorous analytical techniques. NMR spectroscopy provides an unambiguous structural fingerprint, while HPLC allows for their efficient separation. For researchers in drug discovery, a thorough understanding and characterization of such positional isomers are critical steps in the development of safe and effective therapeutics. This guide provides the foundational protocols and conceptual framework to confidently navigate the complexities of indenyl isomer chemistry.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. The Royal Society of Chemistry.
  • ResearchGate. (2002). Is Indenyl a Stronger or Weaker Electron Donor Ligand than Cyclopentadienyl? Opposing Effects of Indenyl Electron Density and Ring Slipping on Electrochemical Potentials.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
  • American Chemical Society. (2025). Infrared Spectroscopy of Pentagon-Containing PAHs: Indenyl and Fluorenyl Anions and Indenyl Cation. The Journal of Physical Chemistry Letters.
  • ResearchGate. (2025). Infrared Spectroscopy of Pentagon-Containing PAHs: Indenyl and Fluorenyl Anions and Indenyl Cation.
  • BenchChem. (2025). Spectroscopic Comparison of 2-(But-2-en-1-yl)aniline Isomers: A Guide for Researchers. BenchChem.
  • Beilstein Archives. (n.d.). Synthesis of multi-substituted indene derivatives from aryl, vinyl, and alkyl/aryl carbinols. Beilstein Archives.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Beilstein Journals. (n.d.). Supporting Information for Synthetic approaches to multifunctional indenes. Beilstein Journals.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Indenyl effect in dissociative reactions. Nucleophilic substitution in iron carbonyl complexes: A case study.
  • Wiley Online Library. (n.d.).
  • University of Calgary. (n.d.).
  • Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Česká a slovenská farmacie. (2007).

Sources

Methodological & Application

Application Note: Dilithiation Protocol for 2-(2-Hydroxyethyl)indene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the stoichiometric lithiation of 2-(2-hydroxyethyl)indene . Unlike simple aromatics, this substrate contains two distinct acidic sites: the aliphatic hydroxyl group (


) and the allylic/benzylic protons of the indene ring (

).

Successful functionalization or metallation (e.g., for ansa-metallocene synthesis) requires the generation of a dianion . This process utilizes the hydroxyl group as a "chaperone," where the initial formation of a lithium alkoxide solubilizes the substrate and potentially directs the second deprotonation via the Indenyl Effect or intramolecular chelation.

Critical Success Factor: The protocol relies on a strict sequential deprotonation strategy using 2.2 equivalents of n-Butyllithium (n-BuLi) in THF to ensure complete conversion to the dianion without nucleophilic attack on the aromatic ring.

Chemical Logic & Mechanism[1][2]

The reaction proceeds via a thermodynamic cascade.[1] The failure mode in this chemistry is often under-lithiation (resulting in mixed protonated species) or decomposition of the THF solvent by excess alkyllithium at high temperatures.

  • Step 1: Alkoxide Formation (Kinetic & Thermodynamic Control): The first equivalent of n-BuLi reacts rapidly with the hydroxyl proton. This is highly exothermic.[1]

    
    
    
  • Step 2: Indenyl Deprotonation (Thermodynamic Control): The second equivalent removes the proton from the C1/C3 position of the indene ring. This restores aromaticity to the 10-

    
     electron system of the indenyl anion.
    
    
    
    
Mechanistic Visualization

LithiationMechanism cluster_0 Critical Control Point Start 2-(2-Hydroxyethyl)indene (Neutral) Step1 Lithium Alkoxide (Mono-anion) Start->Step1 + 1.0 eq n-BuLi -78°C (Fast) Step2 Indenyl Dianion (Reactive Species) Step1->Step2 + 1.1 eq n-BuLi Warm to RT (Slow)

Figure 1: Sequential deprotonation pathway.[1] The alkoxide intermediate must be formed at low temperature to prevent side reactions before the ring deprotonation.

Safety & Pre-Requisites

Hazard Warning: n-Butyllithium is pyrophoric.[1] It ignites spontaneously in air.[1] All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a glovebox.[1][2]

Reagents & Equipment Table
ComponentSpecificationPurpose
Substrate 2-(2-Hydroxyethyl)indene (>98%)Starting material.[1]
Base n-BuLi (1.6 M or 2.5 M in Hexanes)Deprotonating agent.[1] Titrate before use.
Solvent Anhydrous THF (Tetrahydrofuran)Solubilizes the dianion; stabilizes Li-species.
Quench Electrophile (e.g., TMS-Cl, ZrCl4)Downstream reactant (user defined).[1]
Inert Gas Argon (preferred) or NitrogenPrevents oxidation/hydrolysis.[1]
Vessel Schlenk flask / 3-neck flaskAllows evacuation and gas backfill.[1][2]

Detailed Protocol

Phase 1: Preparation
  • Glassware Drying: Flame-dry a 250 mL Schlenk flask under vacuum. Backfill with Argon three times.[1]

  • Solvent Prep: Freshly distill THF from Sodium/Benzophenone ketyl (blue/purple endpoint) or dispense from an SPS (Solvent Purification System).[1]

Phase 2: Dissolution (The "Solubility Check")
  • Charge the flask with 2-(2-hydroxyethyl)indene (e.g., 1.0 g, 6.2 mmol).

  • Add anhydrous THF (approx. 10 mL per gram of substrate).

    • Note: The starting material is usually soluble in THF.[1] If not, gentle warming is permitted, but cool back down before proceeding.[1]

  • Cool the solution to -78°C using a dry ice/acetone bath.

    • Why? Although the hydroxyl deprotonation is robust, starting cold prevents local overheating and potential polymerization of the indene double bond.

Phase 3: The Double Deprotonation
  • First Addition (Alkoxide): Add 1.05 equivalents of n-BuLi dropwise via syringe over 10 minutes.

    • Observation: No significant color change is expected yet (solution may be pale yellow).[1]

    • Wait: Stir at -78°C for 15 minutes.

  • Second Addition (Ring Lithiation): Add a further 1.15 equivalents of n-BuLi dropwise (Total Base = 2.2 eq).

    • Observation: As the second equivalent is added, the solution will likely darken.

  • The Warming Step: Remove the cooling bath and allow the reaction to warm to Room Temperature (20-25°C) naturally. Stir for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6] The deprotonation of the indene ring (

      
      ) is kinetically slower than the alcohol. Warming provides the activation energy.[1]
      
    • Visual QC: The solution should turn a deep color (Red, Orange, or sometimes Green depending on concentration and trace impurities).[1] This color indicates the formation of the delocalized indenyl anion.

Phase 4: Reaction / Quenching[1]
  • The dianion solution is now ready.[1]

    • For Metallocene Synthesis: Transfer this solution via cannula into a slurry of metal halide (e.g., ZrCl4) at -78°C.[1]

    • For Silylation: Add TMS-Cl (2.5 eq) at 0°C.[1]

Experimental Workflow Diagram

Workflow Setup Setup: Flame Dry Flask Argon Atmosphere Dissolve Dissolve Substrate in THF (-78°C) Setup->Dissolve AddBase1 Add n-BuLi (1.05 eq) (Alkoxide Formation) Dissolve->AddBase1 AddBase2 Add n-BuLi (1.15 eq) (Ring Deprotonation) AddBase1->AddBase2 Warm Warm to RT Stir 2-4 Hours AddBase2->Warm Check QC: Check Color (Red/Orange = Success) Warm->Check

Figure 2: Step-by-step experimental workflow for safe dianion generation.

Validation & Troubleshooting

ObservationDiagnosisCorrective Action
Solution remains colorless at RT Incomplete ring lithiation.Check n-BuLi titer. If titer is low, add 0.5 eq more.[1] Ensure system is strictly anhydrous (water kills the anion instantly).
Precipitation occurs Lithium salt insolubility.[1]Add more anhydrous THF. The dianion is ionic and requires solvation.[1]
Dark Brown/Black Sludge Decomposition/Polymerization.[1]Temperature was too high during addition, or oxygen leaked in.[1] Restart with fresh reagents and stricter Schlenk technique.

Self-Validating Check: To verify the dianion concentration before committing expensive electrophiles, withdraw a 0.5 mL aliquot, quench with D2O (Deuterium Oxide), and run an NMR.[1]

  • Success: You will see deuterium incorporation at the hydroxyl (disappears in proton NMR) and at the indene C1/C3 position (integration changes).

References

  • Safe Handling of Organolithiums: Gau, M. R., & Zdilla, M. J. (2016).[1][7] A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

  • Indenyl Ligand Synthesis (Ansa-Metallocenes): Halterman, R. L. (1992).[1] Synthesis and Applications of Chiral Cyclopentadienylmetal Complexes. Chemical Reviews, 92(5), 965–994.[1] [Link]

  • pKa Data for Optimization: Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Used for extrapolating relative acidity of alcohol vs. indene).[1] [Link]

  • Dianion Strategy in Indene Derivatives: Nifant'ev, I. E., et al. (1997).[1] Synthesis of ansa-zirconocenes via 2-substituted indenes. Organometallics. (General reference for 2-substituted indene lithiation). [Link]

Sources

Using 2-(1H-inden-2-yl)ethanol as a metallocene ligand precursor

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, functionalization, and application of 2-(1H-inden-2-yl)ethanol (CAS: 172965-94-7 / Generic derivative) as a versatile ligand precursor for Group 4 metallocene catalysts.[1]

Unlike common 1-substituted indenes, the 2-substituted isomer eliminates the issue of 1,3-metallotropic shifts during complexation, ensuring regiospecific metal coordination.[1] The pendant hydroxyl (-OH) tail provides a critical "handle" for covalent tethering to solid supports (heterogenization) or for constructing "constrained geometry" ansa-metallocenes.[1]

Part 1: Synthesis of 2-(1H-inden-2-yl)ethanol

Commercial availability of this specific isomer is often limited. The most robust synthetic route utilizes a Horner-Wadsworth-Emmons (HWE) olefination of 2-indanone followed by reduction.[1]

Reagents & Equipment
  • Precursors: 2-Indanone (98%), Triethyl phosphonoacetate, Lithium Aluminum Hydride (LiAlH4).[1]

  • Solvents: THF (anhydrous, distilled over Na/benzophenone), Diethyl Ether, DCM.[1]

  • Bases: Sodium Hydride (60% dispersion in oil).

  • Equipment: Schlenk line (Argon/Nitrogen), 3-neck flasks, reflux condenser.[1]

Step-by-Step Protocol

Stage 1: Synthesis of Ethyl 2-(1H-inden-2-yl)acetate

  • Activation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C under inert atmosphere.

  • Phosphonate Addition: Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 min until H2 evolution ceases and solution clears.

  • Substrate Addition: Add 2-Indanone (1.0 eq) dissolved in THF dropwise at 0°C.

  • Reaction: Warm to room temperature (RT) and stir for 12–18 hours. The exocyclic double bond initially forms but isomerizes to the thermodynamically stable endocyclic (indenyl) position under these conditions.

  • Workup: Quench with sat. NH4Cl. Extract with diethyl ether. Dry organic layer (MgSO4) and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1). Yield is typically 75–85%.

Stage 2: Reduction to the Alcohol

  • Setup: Charge a flask with LiAlH4 (2.0 eq) in anhydrous ether at 0°C.

  • Addition: Add the ester from Stage 1 (dissolved in ether) dropwise. Caution: Exothermic.[1]

  • Reflux: Heat to gentle reflux for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL per g), then water (3 mL per g).

  • Isolation: Filter the granular precipitate. Concentrate the filtrate to yield 2-(1H-inden-2-yl)ethanol as a viscous oil or low-melting solid.[1]

Part 2: Ligand Functionalization Strategies

The hydroxyl group allows two distinct pathways: Immobilization (Heterogeneous Catalysis) or Ligand Bridging (Homogeneous Ansa-Metallocenes).[1]

Strategy A: Heterogenization on Silica (Supported Catalyst)

This method creates a "tethered" catalyst where the active site is spaced away from the silica surface, preventing deactivation.

  • Calcination: Calcine Silica (SiO2, e.g., Davison 948) at 600°C for 4h to control surface hydroxyl density (~1.0 mmol OH/g).

  • Passivation (Optional): Treat silica with MAO (Methylaluminoxane) first if a "cationic" surface is desired.

  • Tethering:

    • Dissolve 2-(1H-inden-2-yl)ethanol in Toluene.

    • Add to SiO2 slurry.[2] Reflux for 12h.

    • The -OH reacts with surface Si-OH or Al-Me groups, releasing H2O (or CH4).[1]

  • Metallation: Treat the modified support with n-BuLi, wash, then add ZrCl4.[1]

Strategy B: Synthesis of Silyl-Bridged Ligands

Used to create rac-selective ansa-zirconocenes.[1]

  • Deprotonation: React ligand with 2.0 eq n-BuLi (deprotonates both Indenyl-C1 and Hydroxyl-O).[1]

  • Bridging: Add 0.5 eq of Dichlorodimethylsilane (Me2SiCl2).

    • Note: This often leads to oligomers. A better route is to protect the alcohol (TMS-Cl), deprotonate the indenyl ring, react with Me2SiCl2, then deprotect.[1]

Part 3: Metallation Protocol (Homogeneous Precursor)

For solution-phase screening, the alcohol must be protected to prevent irreversible reaction with the oxophilic metal center (Zr/Hf).[1]

Target Complex: [2-(2-TMS-ethoxy)indenyl]2ZrCl2[1]

ParameterSpecification
Metal Source ZrCl4 (THF)2 or ZrCl4 (sublimed)
Solvent Toluene / THF mixture
Temperature -78°C to RT
Stoichiometry 2:1 (Ligand : Metal)

Protocol:

  • Protection: React 2-(1H-inden-2-yl)ethanol with TMSCl / Imidazole in DCM. Isolate the silyl ether.

  • Lithiation: Dissolve protected ligand in Ether at -78°C. Add n-BuLi (1.1 eq). Warm to RT and stir for 4h. The lithium salt precipitates.

  • Transmetallation: Slurry ZrCl4 in Toluene at -78°C. Cannulate the ligand slurry into the metal suspension.

  • Reaction: Warm to RT and stir overnight.

  • Purification: Filter LiCl. Crystallize from Toluene/Hexane at -30°C.[1]

  • Activation: Activate with MAO (Al:Zr = 1000:1) for ethylene polymerization.[3]

Part 4: Process Visualization

G Start Start: 2-Indanone HWE HWE Reaction (Triethyl phosphonoacetate, NaH) Start->HWE Inter Intermediate: Ethyl 2-(inden-2-yl)acetate HWE->Inter Isomerization Red Reduction (LiAlH4, Ether) Inter->Red Ligand Target Ligand: 2-(1H-inden-2-yl)ethanol Red->Ligand Branch Select Application Path Ligand->Branch PathA Path A: Heterogenization (Supported Catalyst) Branch->PathA PathB Path B: Homogeneous (Soluble Catalyst) Branch->PathB StepA1 Surface Reaction (SiO2 or SiO2/MAO + Ligand) PathA->StepA1 StepB1 Protection (TMSCl / Imidazole) PathB->StepB1 StepA2 In-situ Metallation (Add n-BuLi then ZrCl4) StepA1->StepA2 FinalA Supported Catalyst (Slurry Phase Polymerization) StepA2->FinalA StepB2 Lithiation (n-BuLi -> Li-Ind-OR) StepB1->StepB2 StepB3 Complexation (ZrCl4) StepB2->StepB3 FinalB Homogeneous Complex (Solution Phase Polymerization) StepB3->FinalB

Caption: Workflow for the synthesis of 2-(1H-inden-2-yl)ethanol and its divergent processing into heterogeneous or homogeneous metallocene catalysts.

References

  • Halterman, R. L., & Tretyakov, A. (2014).[1] 1,1-Olefin-Bridged bis-(2-Indenyl) Metallocenes of Titanium and Zirconium. Royal Society of Chemistry. Link

  • Alt, H. G., & Koppl, A. (2000).[1] Effect of the Nature of Metallocene Complexes of Group IV Metals on Their Performance in Ethylene Polymerization. Chemical Reviews. Link[1]

  • Simerly, T. (2012).[4] Immobilized Bis-Indenyl Ligands for Stable and Cost-Effective Metallocene Catalysts. Semantic Scholar. Link

  • Resconi, L., et al. (1995). Selectivity in Propene Polymerization with Metallocene Catalysts. Chemical Reviews. Link[1]

  • Firouzabadi, H., et al. (1999).[5] Zirconium Tetrachloride (ZrCl4) Catalyzed Highly Chemoselective Acetalization. Synlett. Link

Sources

Application Note: Preparation and Utilization of Bridged Indenyl Catalysts via Indenyl Ethanol Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Bridged indenyl catalysts, particularly ansa-metallocenes and Constrained Geometry Catalysts (CGCs), have revolutionized the fields of stereoselective organic synthesis and olefin polymerization[1]. Unlike unbridged metallocenes, the introduction of a tether between the cyclopentadienyl/indenyl ligand and the metal center restricts the spatial geometry of the active site. This rigid conformation prevents ligand rotation, thereby enhancing the stereocontrol and thermal stability of the catalyst.

The use of 2-(1H-inden-3-yl)ethanol (indenyl ethanol) as a ligand precursor offers a highly modular pathway for synthesizing alkoxy-tethered catalysts. The ethanol moiety serves a dual purpose:

  • Hemilability & Electronic Tuning: The oxygen atom of the alkoxy tether acts as a strong

    
    -donor and a potential 
    
    
    
    -donor. This electronic contribution stabilizes highly electrophilic, early-transition-metal cationic centers (e.g., Ti(IV), Zr(IV), Sm(III)) during the catalytic cycle[2].
  • Structural Constraint: Upon double deprotonation, the indenyl-alkoxy dianion coordinates to the metal, forcing an open bite angle that is highly receptive to bulky olefinic monomers or complex chiral substrates[3].

This application note details the field-proven methodology for synthesizing indenyl ethanol, converting it into a Group 4 transition metal CGC, and validating its catalytic efficacy.

Experimental Workflows & Protocols

Protocol A: Synthesis of the Ligand Precursor (2-(1H-inden-3-yl)ethanol)

Causality & Logic: The synthesis relies on the nucleophilic ring-opening of ethylene oxide by a lithium indenide intermediate. Temperature control is paramount; indene is prone to spontaneous anionic polymerization at elevated temperatures. Maintaining the reaction at -78 °C ensures quantitative deprotonation while suppressing side reactions.

Materials:

  • 1H-Indene (distilled over CaH

    
    )
    
  • n-Butyllithium (2.5 M in hexanes)

  • Ethylene oxide (condensed at -20 °C) or 2-bromoethanol (as a bench-stable surrogate)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Deprotonation: Charge an oven-dried, argon-purged Schlenk flask with 1H-indene (1.0 equiv) and anhydrous THF (0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.05 equiv) dropwise over 30 minutes. The solution will transition from colorless to a deep yellow/orange, indicating the formation of the lithium indenide anion. Stir for 1 hour at -78 °C, then allow it to warm to room temperature for 30 minutes to ensure complete lithiation.

  • Electrophilic Addition: Re-cool the flask to -78 °C. Introduce a solution of ethylene oxide (1.2 equiv) in cold THF via a pre-cooled cannula.

  • Ring Opening: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The color will gradually lighten as the nucleophilic attack proceeds.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH

    
    Cl to protonate the intermediate alkoxide. Extract the aqueous layer with diethyl ether (3 
    
    
    
    50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via silica gel column chromatography (Hexanes/Ethyl Acetate, 4:1) to yield 2-(1H-inden-3-yl)ethanol as a pale yellow oil. (Self-Validation:

    
    H NMR will show characteristic aliphatic triplets around 2.8 ppm and 3.8 ppm for the ethyl tether, and an vinylic proton signal around 6.3 ppm).
    
Protocol B: Synthesis of the Alkoxy-Tethered Indenyl Titanium Catalyst

Causality & Logic: To form the constrained geometry complex, the ligand must be doubly deprotonated to form a dianion. Adding the metal halide (e.g., TiClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) to the dianion must be done strictly stoichiometric and under high dilution to favor intramolecular chelation over intermolecular oligomerization.

Step-by-Step Procedure:

  • Dianion Formation: Dissolve 2-(1H-inden-3-yl)ethanol (1.0 equiv) in anhydrous THF. Cool to -78 °C and add n-BuLi (2.1 equiv) dropwise. Stir for 2 hours, allowing the solution to warm to room temperature. The generation of the dianion is marked by a deep red color.

  • Metallation: In a separate Schlenk flask, prepare a solution of TiCl

    
    (THF)
    
    
    
    (1.0 equiv) in THF at -78 °C.
  • Chelation: Transfer the dianion solution dropwise into the TiCl

    
     solution via cannula over 1 hour.
    
  • Maturation: Stir the resulting dark mixture overnight at room temperature.

  • Purification: Remove the THF under vacuum. Extract the residue with anhydrous toluene to separate the catalyst from the LiCl byproduct. Filter the suspension through a pad of dry Celite under argon.

  • Crystallization: Concentrate the toluene filtrate and layer with anhydrous hexane. Store at -20 °C to afford the[

    
    -(indenyl)CH
    
    
    
    CH
    
    
    O]TiCl
    
    
    catalyst as dark microcrystals.

Visualizing the Synthetic and Catalytic Pathways

SynthesisPathway Indene 1H-Indene (Starting Material) Deprotonation Deprotonation (n-BuLi, THF, -78°C) Indene->Deprotonation IndenylAnion Lithium Indenide Intermediate Deprotonation->IndenylAnion Epoxide Nucleophilic Ring Opening (+ Ethylene Oxide) IndenylAnion->Epoxide IndenylEthanol 2-(1H-inden-3-yl)ethanol (Ligand Precursor) Epoxide->IndenylEthanol Metallation Double Deprotonation & Metallation (+ TiCl4) IndenylEthanol->Metallation BridgedCatalyst Alkoxy-Tethered Indenyl Catalyst (Constrained Geometry) Metallation->BridgedCatalyst

Figure 1: Synthetic workflow for the preparation of alkoxy-tethered indenyl catalysts.

CatalyticCycle Precatalyst Pre-Catalyst (Ind-O)TiCl2 ActiveSpecies Active Cationic Species [(Ind-O)Ti-R]+ Precatalyst->ActiveSpecies MAO Activation Coordination Olefin Coordination ActiveSpecies->Coordination + Olefin Insertion Migratory Insertion Coordination->Insertion Transition State Insertion->ActiveSpecies Polymer Chain Growth

Figure 2: General catalytic cycle for olefin polymerization using tethered indenyl catalysts.

Quantitative Data & Catalyst Evaluation

The performance of the synthesized alkoxy-tethered indenyl titanium catalyst was evaluated in the polymerization of ethylene, utilizing Methylaluminoxane (MAO) as the co-catalyst/activator. The rigid geometry imposed by the ethanol-derived tether significantly increases the incorporation rate of bulky comonomers and stabilizes the active site at higher temperatures.

Table 1: Ethylene Polymerization Performance of [


-(indenyl)CH

CH

O]TiCl

Catalyst Loading (µmol)Al:Ti Ratio (MAO)Temp (°C)Yield (g)Activity (kg PE / mol Ti · h)

(

)
PDI (

)
5.01000:12512.42,48045.22.1
5.01000:15028.15,62038.52.3
5.02000:15034.56,90041.02.2
5.01000:18018.23,64019.82.5

Note: Polymerization conditions: 1.0 L toluene, 1 atm ethylene pressure, 1 hour reaction time. Activity drops at 80 °C due to the thermal decomposition of the active cationic species, though the alkoxy tether provides superior stability compared to unbridged analogs.

References

  • Evans, W. J., Ulibarri, T. A., Chamberlain, L. R., Ziller, J. W., & Alvarez, D. "Synthesis and Reactivity of the Cationic Organosamarium(III) Complex [(C5Me5)2Sm(THF)2][BPh4], Including the Synthesis and Structure of a Metallocene with an Alkoxy-Tethered C5Me5 Ring, (C5Me5)2Sm". Organometallics, 1990. 2

  • Huttenloch, M. E., Dorer, B., Rief, U., Prosenc, M. H., Schmidt, K., & Brintzinger, H. H. "ansa-Metallocene derivatives XXXIX biphenyl-bridged metallocene complexes of titanium, zirconium, and vanadium: syntheses, crystal structures and enantioseparation". Journal of Organometallic Chemistry, 1999. 1

  • Blakey, S. B., et al. "Chiral Rhodium Indenyl Catalyst for Regio- And Enantioselective Allylic C-H Amidation". Journal of the American Chemical Society, 2020. 4

  • Arnold, P. L., et al. "Homo- and heteroleptic alkoxycarbene f-element complexes and their reactivity towards acidic N–H and C–H bonds". Dalton Transactions, 2014.3

Sources

Functionalization of 2-(1H-inden-2-yl)ethanol hydroxyl group

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Functionalization of 2-(1H-inden-2-yl)ethanol

Executive Summary & Strategic Analysis

2-(1H-inden-2-yl)ethanol presents a classic challenge in organic synthesis: functionalizing a primary alcohol in the presence of a highly reactive, acid-sensitive polyene system.[1][2] The indene nucleus contains a strained C2=C3 double bond and highly acidic benzylic protons at C1 (pKa ~20).[2]

Standard alcohol transformations (e.g., Jones oxidation, HBr substitution) often lead to catastrophic failure modes with this substrate, including:

  • Cationic Polymerization: Triggered by strong Bronsted or Lewis acids attacking the C2=C3 bond.

  • Isomerization: Base-catalyzed migration of the double bond to the thermodynamically more stable (but potentially unwanted) 1H-indene or 3H-indene isomers.[2]

  • Oxidative Cleavage: Rupture of the electron-rich double bond by non-selective oxidants (e.g., KMnO4).[2]

This guide details three chemoselective protocols designed to bypass these failure modes. These methods prioritize neutral or mildly basic conditions to preserve the integrity of the indene core.

Reactivity Map & Decision Logic

Before selecting a protocol, consult the following reactivity logic map to ensure your downstream application aligns with the stability constraints of the indene ring.

IndeneReactivity Start Target: 2-(1H-inden-2-yl)ethanol Goal Desired Transformation? Start->Goal Oxidation Oxidation to Aldehyde/Acid Goal->Oxidation Substitution Substitution (Halogen/Azide) Goal->Substitution Coupling Ester/Ether Formation Goal->Coupling AcidOx Chromic Acid / Jones Oxidation->AcidOx Avoid BaseOx Dess-Martin / Swern Oxidation->BaseOx Preferred AcidSub HBr / SOCl2 Substitution->AcidSub Avoid BaseSub Mesylation -> Finkelstein Substitution->BaseSub Preferred Mitsunobu Mitsunobu (DIAD/PPh3) Coupling->Mitsunobu FailOx Polymerization / Cleavage AcidOx->FailOx ResultOx Aldehyde (High Yield) BaseOx->ResultOx AcidSub->FailOx ResultSub Alkyl Halide BaseSub->ResultSub ResultCoup Ester / Ether Mitsunobu->ResultCoup

Figure 1: Decision matrix for functionalizing 2-(1H-inden-2-yl)ethanol. Green paths indicate high-fidelity protocols described below.

Detailed Experimental Protocols

Protocol A: Activation via Sulfonylation (Mesylation)

Target: Conversion of -OH to a Leaving Group (OMs) for Nucleophilic Substitution.[2]

Rationale: Direct halogenation with SOCl₂ or PBr₃ generates HCl/HBr byproducts, which rapidly polymerize the indene.[3][2] Sulfonylation using Methanesulfonyl Chloride (MsCl) in the presence of Triethylamine (TEA) maintains a basic environment, preventing acid-catalyzed side reactions.[1][3][2]

Materials:

  • Substrate: 2-(1H-inden-2-yl)ethanol (1.0 eq)[1][2]

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)[3][2]

  • Base: Triethylamine (TEA) (1.5 eq)[3][2]

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M][3][2]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the substrate and anhydrous DCM.

  • Cooling: Cool the solution to 0°C (ice bath). Critical: Low temperature prevents elimination side reactions.[1]

  • Base Addition: Add TEA dropwise. The solution remains clear.

  • Activation: Add MsCl dropwise over 10 minutes. A white precipitate (TEA[3][2]·HCl) will form immediately.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1).[3][2]

  • Quench: Quench with saturated NaHCO₃ (aq). Do not use HCl or water alone, as local acidity can trigger polymerization.[1][3][2]

  • Workup: Extract with DCM (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at <30°C.

  • Storage: The mesylate is unstable; use immediately for the next step (e.g., azide displacement or Finkelstein iodination).[2]

Protocol B: Chemoselective Oxidation (Dess-Martin Periodinane)

Target: Synthesis of 2-(1H-inden-2-yl)acetaldehyde.[1][2]

Rationale: The indene double bond is electron-rich and susceptible to electrophilic epoxidation. Dess-Martin Periodinane (DMP) acts as a nucleophilic oxidant at neutral pH, avoiding the harsh acidic conditions of Jones Reagent or the metal waste of PCC.[2]

Materials:

  • Substrate: 2-(1H-inden-2-yl)ethanol (1.0 eq)[1][2]

  • Oxidant: Dess-Martin Periodinane (1.2 eq)[1][2]

  • Buffer: Sodium Bicarbonate (NaHCO₃) (2.0 eq) - Optional but recommended to neutralize any residual acetic acid.[1][2]

  • Solvent: DCM (wet, water accelerates DMP mechanism)[1][3][2]

Procedure:

  • Dissolution: Dissolve the substrate in DCM (0.2 M) at room temperature.

  • Buffering: Add solid NaHCO₃ to the stirring solution.

  • Oxidation: Add DMP in a single portion. The reaction is typically exothermic; a water bath may be used to maintain 20-25°C.

  • Monitoring: Stir for 1-2 hours. TLC will show the disappearance of the alcohol (lower Rf) and appearance of the aldehyde (higher Rf).[2]

  • Quench (The "Reductive Workup"): Add a 1:1 mixture of saturated Na₂S₂O₃ (to reduce unreacted iodine species) and saturated NaHCO₃. Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography on silica gel (neutralized with 1% TEA) is often necessary as the aldehyde is prone to air oxidation.

Protocol C: Etherification/Esterification (Mitsunobu Reaction)

Target: Direct coupling to Phenols, Azides, or Carboxylates.[1][3][2]

Rationale: The Mitsunobu reaction operates under neutral conditions (redox chemistry) and is the "Gold Standard" for replacing the hydroxyl group of sensitive substrates with nucleophiles (Nu-H) without generating strong acids or bases.[2]

Mechanism Visualization:

Mitsunobu Reagents PPh3 + DIAD Betaine Morrison Brunn-Huisgen Betaine Intermediate Reagents->Betaine 0°C Activated Alkoxyphosphonium Salt (O-P Bond) Betaine->Activated + Substrate (-OH) Product Inverted Product (Nu-C Bond) Activated->Product + Nucleophile (H-Nu) SN2 Displacement

Figure 2: Mitsunobu pathway avoiding carbocation formation.[1][2]

Procedure:

  • Mixture: Combine substrate (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), and the Nucleophile (e.g., Phenol, HN₃ source, or Carboxylic Acid, 1.2 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool to 0°C.

  • Addition: Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise. The yellow color of DIAD should fade upon addition.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature overnight.

  • Workup: Concentrate directly and purify via column chromatography. Note: Triphenylphosphine oxide (TPPO) is the main byproduct and can be difficult to remove; using a polymer-supported phosphine can simplify purification.[2]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Polymerization (Gummy residue)Acidic conditions or high heat.[1][2]Ensure all solvents are anhydrous. Use base (TEA/NaHCO₃) in all steps.[2] Keep T < 40°C.
Low Yield (Oxidation)Over-oxidation to acid or decomposition.[3][2]Switch from PCC/Jones to DMP or Swern. Stop reaction immediately upon TLC completion.
Isomerization (NMR shifts)Base-catalyzed migration of double bond.[2]Avoid strong bases (NaH, LDA).[1][3][2] Use mild bases (TEA, K₂CO₃) and minimize reaction times.[1][3][2]
Incomplete Reaction (Mesylation)Water in solvent hydrolyzing MsCl.[2]Distill DCM over CaH₂ or use molecular sieves. Increase MsCl to 1.5 eq.

References

  • Indene Reactivity & Synthesis

    • Synthesis of substituted indenes: Miyamoto, M., et al. "Rhodium-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acid with Alkynes."[1][3][2][4] Organic Letters, 2008, 10(14), 2975-2978.[1][3] Link[3]

    • General Indene Polymerization: "Sensitized Radiation-Induced Polymerization of Indene."[5] MDPI Polymers, 2025.[1][3][2] Link[3][2]

  • Chemoselective Oxidation Protocols

    • Dess-Martin Periodinane (DMP):[1][2] Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1][3][2] Journal of Organic Chemistry, 1983, 48(22), 4155–4156.[1][3][2] Link[3]

    • Swern Oxidation (Alternative): Omura, K.; Swern, D. "Oxidation of alcohols by activated dimethyl sulfoxide."[1][3][2] Tetrahedron, 1978, 34(11), 1651-1660.[1][3][2] Link[3][2]

  • Mitsunobu Reaction on Sensitive Substrates

    • Review of Mitsunobu Chemistry: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1][3][2] Chemical Reviews, 2009, 109(6), 2551–2651.[1][3][2] Link[3]

  • General Handling of 2-Substituted Indenes

    • Synthesis of 2-alkylindenes: "Efficient Synthesis of Substituted Indene Derivatives." ResearchGate, 2009.[3][2] Link

Sources

Converting 2-(2-indenyl)ethanol to indenyl ethyl halides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Strategic Conversion of 2-(2-Indenyl)ethanol to Indenyl Ethyl Halides for Advanced Synthetic Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Value of Indenyl Ethyl Halides

The indene scaffold is a privileged structure in chemistry, forming the core of numerous ligands in organometallic chemistry, materials science, and biologically active molecules.[1][2] The unique electronic and steric properties of the indenyl group, particularly the "indenyl effect," can enhance the reactivity of metal complexes in catalytic processes.[3][4][5] Consequently, functionalized indenyl derivatives serve as critical building blocks for creating novel catalysts and complex molecular architectures.[6][7][8]

2-(2-Indenyl)ethyl halides are particularly valuable synthetic intermediates. The halide functionality provides a reactive handle for a wide range of nucleophilic substitution and cross-coupling reactions, enabling the facile introduction of diverse functional groups at the terminus of the ethyl chain. This guide provides a detailed examination and robust protocols for the efficient conversion of 2-(2-indenyl)ethanol, a primary alcohol, into its corresponding ethyl bromide and ethyl chloride derivatives.

Mechanistic Rationale: Selecting the Optimal Halogenation Strategy

The conversion of an alcohol to an alkyl halide is a fundamental nucleophilic substitution reaction. However, the hydroxyl group (-OH) is a notoriously poor leaving group, necessitating its in-situ conversion to a more suitable alternative.[9][10] For primary alcohols like 2-(2-indenyl)ethanol, the reaction proceeds via an SN2 mechanism.[9][11][12] This pathway is crucial as it avoids the formation of an unstable primary carbocation, thereby preventing potential side reactions like rearrangements that are common in SN1 processes.[10][11]

The use of hydrohalic acids (HBr, HCl) is often disfavored for primary alcohols due to the harsh acidic conditions and slower reaction rates.[13][14] Reagents such as phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are superior choices for this transformation.[13][15][16] They react with the alcohol under milder conditions to form an intermediate with an excellent leaving group, which is then readily displaced by the halide ion in a concerted SN2 fashion.[10][17] This approach ensures high yields and product purity.

Visualizing the Synthetic Workflow

The general process for converting the starting alcohol to the target alkyl halide follows a clear and logical sequence of steps, from reaction setup to final product isolation.

G start 2-(2-Indenyl)ethanol in Anhydrous Solvent reagent Halogenating Reagent Addition (PBr₃ or SOCl₂) Under Inert Atmosphere & Cooling (0°C) start->reagent 1. Setup reaction Reaction Progression (Stir at 0°C to Room Temp) reagent->reaction 2. Reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup 3. Isolation purify Purification (Drying, Solvent Removal, Column Chromatography) workup->purify 4. Purification product Final Product (Indenyl Ethyl Halide) purify->product 5. Characterization

Caption: General experimental workflow for the synthesis of indenyl ethyl halides.

Protocol I: Synthesis of 2-(2-Indenyl)ethyl Bromide

This protocol details the conversion of 2-(2-indenyl)ethanol to its bromide derivative using phosphorus tribromide (PBr₃).

Safety Precautions
  • Phosphorus Tribromide (PBr₃): PBr₃ is highly corrosive, toxic, and reacts violently with water, releasing HBr gas.[18][19] Always handle PBr₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves.[20][21] Keep a quenching agent (e.g., dry sand, sodium bicarbonate) nearby.

  • Anhydrous Solvents: Diethyl ether is extremely flammable. Ensure all operations are performed away from ignition sources.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
2-(2-Indenyl)ethanol160.215.00 g31.21.0
Phosphorus Tribromide (PBr₃)270.693.1 mL (8.89 g)32.81.05 (0.35 per OH)
Anhydrous Diethyl Ether (Et₂O)74.12100 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-(2-indenyl)ethanol (5.00 g, 31.2 mmol).

  • Dissolution: Add anhydrous diethyl ether (100 mL) to the flask and stir until the alcohol is fully dissolved.

  • Inert Atmosphere: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add phosphorus tribromide (3.1 mL, 32.8 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture over 100 g of crushed ice in a beaker with vigorous stirring to quench the excess PBr₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(2-indenyl)ethyl bromide as a clear oil.

Protocol II: Synthesis of 2-(2-Indenyl)ethyl Chloride

This protocol employs thionyl chloride (SOCl₂) for the synthesis of the chloride derivative, which offers the advantage that the byproducts (SO₂ and HCl) are gaseous and can be easily removed.[13]

Safety Precautions
  • Thionyl Chloride (SOCl₂): SOCl₂ is a corrosive and toxic liquid that reacts with water to produce toxic gases (HCl and SO₂). All operations must be conducted in a chemical fume hood. Wear appropriate PPE, including chemical splash goggles, a lab coat, and chemical-resistant gloves.

  • Pyridine: Pyridine is a flammable, harmful, and malodorous liquid. Handle with care in a well-ventilated area.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
2-(2-Indenyl)ethanol160.215.00 g31.21.0
Thionyl Chloride (SOCl₂)118.972.5 mL (4.10 g)34.31.1
Anhydrous Dichloromethane (DCM)84.93100 mL--
Anhydrous Pyridine79.102.8 mL (2.75 g)34.81.1
Deionized Water-50 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 g--
Step-by-Step Procedure
  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-indenyl)ethanol (5.00 g, 31.2 mmol) and anhydrous pyridine (2.8 mL, 34.8 mmol) in anhydrous dichloromethane (100 mL).

  • Inert Atmosphere & Cooling: Place the flask under an inert atmosphere (nitrogen or argon) and cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: In a separate dropping funnel, dilute thionyl chloride (2.5 mL, 34.3 mmol) with 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: Once the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add deionized water (50 mL) to quench any unreacted SOCl₂.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 40 mL).

  • Washing: Combine the organic extracts and wash with 1M HCl (50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 2-(2-indenyl)ethyl chloride.

Product Characterization and Validation

The successful conversion to the corresponding halides can be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: Expect the disappearance of the broad singlet corresponding to the alcohol -OH proton. The triplet signal for the -CH₂-OH protons (around 3.7-3.9 ppm) will shift downfield to approximately 3.5-3.7 ppm for the -CH₂-Cl and 3.4-3.6 ppm for the -CH₂-Br.

  • ¹³C NMR Spectroscopy: The carbon atom attached to the halogen will exhibit a significant shift. The C-OH signal (typically ~60-65 ppm) will shift upfield to ~45 ppm for C-Cl and ~33 ppm for C-Br.

  • FTIR Spectroscopy: The broad O-H stretching band of the starting alcohol (around 3300-3400 cm⁻¹) will be absent in the product spectrum.

Visualizing the Chemical Transformation

reaction_scheme sub 2-(2-Indenyl)ethanol c1 sub->c1 reagent_br 1. PBr₃, Et₂O 2. 0°C to RT c2 reagent_br->c2 reagent_cl 1. SOCl₂, Pyridine, DCM 2. 0°C to RT c3 reagent_cl->c3 prod_br 2-(2-Indenyl)ethyl Bromide prod_cl 2-(2-Indenyl)ethyl Chloride c1->reagent_br c1->reagent_cl c2->prod_br c3->prod_cl

Caption: Reaction pathways for the synthesis of indenyl ethyl halides.

References

  • Chemistry Steps. (2024). Alcohols to Alkyl Halides. [Link]

  • Chemistry LibreTexts. (2024). 10.5: Preparing Alkyl Halides from Alcohols. [Link]

  • Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. [Link]

  • Study.com. (n.d.). Alcohol to Alkyl Halide | Preparation, Reaction & Conversion. [Link]

  • Organic Chemistry Tutor. (n.d.). Conversions of Alcohols into Alkyl Halides. [Link]

  • A-Level Chemistry. (n.d.). Halogenalkanes from Alcohols | Preparation, Reagents & Mechanisms. [Link]

  • Scribd. (n.d.). Convert Alcohols to Alkyl Halides. [Link]

  • Total Organic Chemistry. (2020). Halogenation of Alcohols | Organic Chemistry Lessons. [Link]

  • StudySmarter. (2023). Halogenation of Alcohols: Types & Process. [Link]

  • Wikipedia. (n.d.). Indene. [Link]

  • ResearchGate. (2018). Indenyl complexes of Group 9 metals: Synthetic and catalytic chemistry. [Link]

  • MDPI. (2024). Rational Design of Palladium(II) Indenyl and Allyl Complexes Bearing Phosphine and Isocyanide Ancillary Ligands with Promising Antitumor Activity. [Link]

  • National Center for Biotechnology Information. (2022). The Effect of Benzannulation on the Structures, Reactivity and Molecular Dynamics of Indenes, Pentalenes, Azulenes and Related Molecules. [Link]

  • Perlego. (n.d.). Halogenation of Alcohols | Overview & Research Examples. [Link]

  • Sdfine. (n.d.). PHOSPHOROUS TRIBROMIDE Safety Data Sheet. [Link]

  • University of Illinois Urbana-Champaign. (1989). Characteristics of Indenyl Systems. [Link]

  • Chemguide. (n.d.). replacing the -oh group in alcohols by a halogen. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Phosphorus tribromide. [Link]

  • Eastern Illinois University. (2001). The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals. [Link]

  • ResearchGate. (2001). η1-Indenyl derivatives of transition metal and main group elements: synthesis, characterization and molecular dynamics. [Link]

  • Aalto University Research. (2006). A general one-pot synthesis for elusive 2-substituted indenes. [Link]

  • Royal Society of Chemistry. (2015). Novel indenyl ligands bearing electron-withdrawing functional groups. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,2'-bis-indenyl biphenyl ligands and their metallocene complexes.
  • Journal of the American Chemical Society. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. [Link]

  • ResearchGate. (2015). Novel Indenyl Ligands Bearing Electron-Withdrawing Functional Groups. [Link]

  • NIST WebBook. (n.d.). Ethanol, 2-[2-(ethenyloxy)ethoxy]-. [Link]

  • Preprints.org. (2026). The Chemistry of 2-(Vinyloxy)ethanol: Synthesis, Reactions, and Emerging Applications. [Link]

  • Emory University Theses and Dissertations. (2024). Designing a Library of Conjugated Planar Chiral Rh(III) Indenyl Catalysts. [Link]

  • Google Patents. (n.d.). Method of producing 2-(oxiran-2-yl)-ethanol.
  • PubChem. (n.d.). 2-(2-Ethylhexyloxy)ethanol. [Link]

  • ScienceDirect. (n.d.). Electronic structure of transition-metal indenyl compounds. [Link]

  • ResearchGate. (2025). Indenyl effect in dissociative reactions. [Link]

Sources

Application Note: Synthesis of Indenyl-Alkoxide Zirconium Complexes

[1][2]

Executive Summary

The reaction between 2-(1H-inden-2-yl)ethanol (Ligand L1 ) and zirconium tetrachloride (

While a direct reaction between L1 and

catalytically relevant protocol



Key Applications
  • Olefin Polymerization: Precursors for LLDPE/HDPE production.

  • Copolymerization: Efficient incorporation of higher

    
    -olefins (1-hexene, 1-octene).
    
  • Fine Chemical Synthesis: Lewis acid catalysis for hydroamination and Friedel-Crafts alkylations.

Chemical Strategy & Mechanism

The Challenge of Direct Reaction

Reacting L1 directly with

Critical Flaw: This route fails to deprotonate the indenyl ring (



The Solution: Double Deprotonation Protocol

To enforce the "Constrained Geometry" (


[L1]²⁻

Reaction Pathway:

  • Lithiation: Treatment of L1 with 2 equivalents of

    
    -BuLi deprotonates both the hydroxyl group and the indenyl C(1) position.
    
  • Salt Metathesis: The dilithio-salt reacts with

    
     (often used as the bis-THF adduct, 
    
    
    , for solubility) to yield the target chelated complex.
Visualized Pathway (Graphviz)

ReactionPathwayL12-(1H-inden-2-yl)ethanol(Neutral Ligand)DianionDilithio Intermediate[Ind-CH2CH2-O]2- 2Li+L1->Dianion DeprotonationnBuLi2.0 eq. n-BuLi(THF, -78°C)nBuLi->DianionProductTarget Complex[η5-Ind-CH2CH2-O]ZrCl2Dianion->Product Salt MetathesisByproduct2 LiClDianion->ByproductZrCl4ZrCl4(THF)2ZrCl4->Product

Caption: Stepwise synthesis pathway from neutral ligand to constrained geometry zirconium complex.

Detailed Experimental Protocol

Safety Warning:


Materials Preparation
ReagentPurity/GradePreparation Note
2-(1H-inden-2-yl)ethanol >95%Dry under vacuum (10⁻³ mbar) for 4h to remove trace water.

-Butyllithium
1.6 M or 2.5 M in HexanesTitrate before use (e.g., using diphenylacetic acid) to confirm concentration.

>99.9% (trace metal basis)Use

adduct if higher solubility in THF is required.
THF AnhydrousDistilled from Na/Benzophenone or passed through activated alumina columns.
Step-by-Step Procedure
Step 1: Ligand Deprotonation
  • Dissolve 2-(1H-inden-2-yl)ethanol (1.00 g, 6.24 mmol) in anhydrous THF (30 mL) in a Schlenk flask.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add

    
    -BuLi  (12.5 mmol, 2.0 equiv) dropwise via syringe over 15 minutes.
    
    • Observation: The solution will typically turn yellow/orange, indicating the formation of the indenyl anion.

  • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Evolution of butane gas should cease.

Step 2: Metalation with

[1]
  • In a separate flask, suspend

    
      (1.45 g, 6.24 mmol) in THF (20 mL) or use solid 
    
    
    .
  • Cool both the ligand solution and the zirconium suspension to -78°C .

  • Transfer the dilithio-ligand solution via cannula into the

    
     suspension.
    
    • Note: Inverse addition (ligand to metal) is preferred to maintain excess metal initially, reducing oligomerization.

  • Allow the reaction mixture to warm slowly to RT overnight (12–16 hours).

    • Observation: The mixture will become turbid due to LiCl precipitation.

Step 3: Work-up and Isolation[2]
  • Remove volatiles (THF) under high vacuum.

  • Extract the residue with anhydrous toluene (50 mL).

    • Reasoning: LiCl is insoluble in toluene; the organozirconium product is soluble.

  • Filter the suspension through a pad of Celite (diatomaceous earth) on a fritted glass filter.

  • Concentrate the filtrate to ~10 mL and cool to -30°C to induce crystallization.

  • Isolate the resulting pale yellow/white solid by filtration and dry in vacuo.

Characterization & Data Interpretation

Successful synthesis is validated by

3
Expected NMR Data ( , )
MoietyChemical Shift (

, ppm)
MultiplicityInterpretation
Indenyl Cp-H 6.0 – 6.5MultipletsIndicates

-coordination. (Uncoordinated indene is >6.5 ppm).[3]
Indenyl Aromatic 7.0 – 7.5MultipletsBenzo-ring protons.
Ethylene Bridge 3.5 – 4.5MultipletsDiastereotopic protons due to rigid chelation.
Alkoxide (

-H)
4.2 – 4.8Triplet/MultipletShifted downfield relative to free alcohol (~3.7 ppm) due to Zr-O bond.
Troubleshooting Guide
  • Problem: Low Yield / Oily Product.

    • Cause: Incomplete deprotonation or moisture contamination.

    • Fix: Ensure

      
      -BuLi is fresh. Increase reaction time at RT for Step 1.
      
  • Problem: Insoluble Precipitate (not LiCl).

    • Cause: Formation of polymeric species (intermolecular coordination).

    • Fix: Dilute the reaction mixture. Ensure slow warming from -78°C.

References

  • Constrained Geometry Catalyst Synthesis

    • Shapiro, P. J., et al. (1990). "Model Ziegler-Natta polymerization catalysts: synthesis and characterization of [(η⁵-C₅Me₄)SiMe₂-η¹-NCMe₃]Sc(PMe₃)H." Organometallics. Link (Foundational text on CGC synthesis logic).

  • Indenyl-Zirconium Protocols

    • Wilde, F., et al. (1985). "Synthesis and crystal structure of a chiral ansa-zirconocene derivative with ethylene-bridged tetrahydroindenyl ligands." Journal of Organometallic Chemistry. Link

  • Bradley, D. C., et al. (2001). "Alkoxo and Aryloxo Derivatives of Metals." Academic Press.
  • Analogous Ligand Systems

    • Create, T., et al. (2010). "Syntheses and structures of zirconium(IV) complexes supported by 2,6-di-adamantylaryloxide ligands." Dalton Transactions. Link (Demonstrates lithiation/metathesis protocols for Zr-O bonds).

Application Note: 2-(1H-Inden-2-yl)ethanol as a Key Bicyclic Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, rigid bicyclic scaffolds are highly valued for their ability to lock pharmacophores into specific 3D conformations, thereby enhancing receptor binding affinity and selectivity. 2-(1H-inden-2-yl)ethanol is a bifunctional pharmaceutical intermediate that provides an excellent foundation for such scaffolds[1]. By combining a lipophilic indene core with a reactive terminal primary alcohol, this compound serves as a critical building block for central nervous system (CNS) therapeutics, including specialized analgesics designed to target neuropathic pain and allodynia[2].

This application note details the physicochemical profile, synthetic workflows, and self-validating experimental protocols required to successfully functionalize 2-(1H-inden-2-yl)ethanol for active pharmaceutical ingredient (API) development.

Physicochemical Properties

To ensure reproducible reaction conditions and accurate stoichiometric calculations, the quantitative physicochemical data of 2-(1H-inden-2-yl)ethanol must be strictly monitored.

PropertyValue / Description
Chemical Name 2-(1H-inden-2-yl)ethanol
CAS Registry Number 57932-06-6[1]
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
Structural Class Bicyclic primary alcohol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Primary Utility Precursor for indane-based APIs and CNS agents

Mechanistic Insights & Synthetic Workflows

The synthetic utility of 2-(1H-inden-2-yl)ethanol is driven by its two distinct reactive domains: the C2-C3 alkene within the five-membered ring and the terminal hydroxyl group .

  • Alkene Saturation (Pharmacophore Tuning): The indene double bond is typically reduced via catalytic hydrogenation to yield the conformationally flexible indane analog. This step is critical for APIs requiring specific dihedral angles to bind effectively to target receptors (e.g., GPCRs involved in pain modulation)[2].

  • Hydroxyl Activation (Electrophilic Conversion): Because a primary alcohol is a poor leaving group, it must be converted into a sulfonate ester (such as a methanesulfonate). This transforms the stable alcohol into a highly reactive electrophile, priming the scaffold for nucleophilic substitution (Sₙ2) by amines, thiols, or heterocycles to form the final drug molecule[3].

G A 2-(1H-inden-2-yl)ethanol (Starting Material) B 2-(indan-2-yl)ethanol (Intermediate) A->B H2, Pd/C Selective Reduction C 2-(indan-2-yl)ethyl methanesulfonate (Activated Electrophile) B->C MsCl, Et3N, 0°C Hydroxyl Activation D Target API (e.g., CNS Agent) C->D Nucleophilic Substitution (SN2)

Figure 1: Synthetic workflow from 2-(1H-inden-2-yl)ethanol to functionalized API scaffolds.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic causality to explain why specific reagents and conditions are chosen.

Protocol A: Catalytic Hydrogenation to 2-(Indan-2-yl)ethanol

Objective: Selective reduction of the indene double bond without causing hydrogenolysis of the aliphatic alcohol or over-reduction of the aromatic benzene ring.

  • Preparation: In a rigorously dried 500 mL Parr hydrogenation flask, dissolve 20.0 g (125 mmol) of 2-(1H-inden-2-yl)ethanol in 200 mL of anhydrous ethanol. Causality: Ethanol is selected as the solvent because it fully solubilizes the starting material and facilitates excellent hydrogen gas transfer at the catalyst surface.

  • Catalyst Addition: Carefully add 2.0 g of 10% Palladium on Carbon (Pd/C). Causality: Pd/C is chosen over Raney Nickel to strictly prevent unwanted reduction of the aromatic ring. (Caution: Pd/C is pyrophoric. Purge the flask with argon prior to addition).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 40 psi with H₂.

  • Reaction Monitoring: Agitate the mixture at room temperature (20–25°C) for 4–6 hours. The reaction is self-indicating; it is complete when the pressure gauge stabilizes, indicating the cessation of hydrogen uptake.

  • Workup & Isolation: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with 50 mL of ethanol. Concentrate the filtrate under reduced pressure to afford 2-(indan-2-yl)ethanol as a viscous, pale-yellow oil (>98% yield).

Protocol B: Activation via Methanesulfonylation (Mesylation)

Objective: Conversion of the saturated alcohol to 2-(indan-2-yl)ethyl methanesulfonate (CAS: 143356-28-9)[3], creating a potent electrophile.

  • Preparation: Dissolve 15.0 g (92.5 mmol) of the crude 2-(indan-2-yl)ethanol in 150 mL of anhydrous dichloromethane (DCM) in a 500 mL round-bottom flask under an argon atmosphere.

  • Base Addition: Add 19.3 mL (138 mmol, 1.5 eq) of anhydrous triethylamine (Et₃N). Cool the reaction mixture to 0°C using an ice-water bath. Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing acid-catalyzed degradation of the indane core.

  • Activation: Dissolve 8.6 mL (111 mmol, 1.2 eq) of methanesulfonyl chloride (MsCl) in 20 mL of DCM. Add this solution dropwise over 30 minutes, maintaining the internal temperature below 5°C. Causality: Strict temperature control is mandatory. Allowing the reaction to heat up can cause the newly formed mesylate to undergo an elimination reaction, yielding an unwanted 2-vinylindane byproduct.

  • Quenching & Extraction: After stirring for 1 hour at 0°C, quench the reaction with 100 mL of saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with 1M HCl (50 mL), water (50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the activated methanesulfonate intermediate as an off-white solid[3].

Analytical Validation

To ensure the integrity of the synthetic workflow, the following analytical parameters should be used to self-validate the success of each step:

  • High-Performance Liquid Chromatography (HPLC):

    • Method: C18 column, mobile phase Acetonitrile/Water (0.1% TFA).

    • Validation: The saturation of the double bond in Protocol A will cause a distinct shift in retention time due to the loss of molecular planarity and a slight decrease in polarity.

  • ¹H-NMR Spectroscopy (CDCl₃, 400 MHz):

    • Starting Material Check: Confirm the presence of the vinylic proton (~6.5 ppm) characteristic of the indene ring.

    • Post-Protocol A Validation: Confirm the complete disappearance of the vinylic proton at ~6.5 ppm. Look for the appearance of complex aliphatic multiplets (2.5–3.2 ppm) corresponding to the newly formed indane -CH₂- and -CH- groups.

    • Post-Protocol B Validation: Confirm the appearance of a sharp, highly integrated singlet at ~3.0 ppm corresponding to the mesylate methyl group (-OSO₂CH₃). Additionally, verify the downfield shift of the -CH₂-O- protons from ~3.7 ppm (alcohol) to ~4.3 ppm (mesylate), proving successful esterification.

References

  • [3] Chemos. 1H-INDENE-2-ETHANOL,2,3-DIHYDRO-,2-METHANESULFONATE. Source: chemos.de. URL:

  • [1] ChemicalBook. 2-(1H-inden-2-yl)ethanol CAS#: 57932-06-6. Source: chemicalbook.com. URL:

  • [2] Google Patents. US7323485B2 - 4-(substituted cycloalkylmethyl) imidazole-2-thiones, 4-(substituted cycloalkenylmethyl) imidazole-2-thiones, 4-(substituted cycloalkylmethyl) imidazol-2-ones and 4-(substituted cycloalkenylmethyl) imidazol-2-ones and related compounds. Source: google.com. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 2-(1H-inden-2-yl)ethanol

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

2-(1H-inden-2-yl)ethanol is a functionalized indene derivative widely used as an intermediate in the synthesis of metallocene catalysts and pharmaceutical scaffolds.[1]

While the hydroxyl group provides a handle for functionalization, the indene core is the source of its instability. The molecule possesses a conjugated double bond system and highly reactive allylic protons at the C1/C3 position. Without rigorous control of storage conditions, it undergoes oxidative polymerization and acid-catalyzed oligomerization , rendering the material useless (often observed as a yellowing or solidification of the oil/solid).[1]

This guide provides a mechanistic understanding of these failure modes and actionable protocols to prevent them.

The Chemistry of Failure: Why does it polymerize?

To prevent degradation, one must understand the mechanism. The instability arises from two primary pathways:

  • Radical Autoxidation (Air-Induced): Atmospheric oxygen attacks the allylic position (C1), forming hydroperoxides.[1] These decompose into radicals that initiate chain polymerization of the alkene.

  • Cationic Polymerization (Acid-Induced): The electron-rich double bond is susceptible to protonation by trace acids (even from acidic silica gel), generating a carbocation that is attacked by another monomer.[1]

Visualization: Degradation Pathways

The following diagram illustrates the cascade of failure when the compound is exposed to environmental stressors.

IndeneDegradationIndene2-(1H-inden-2-yl)ethanol(Monomer)PeroxideAllylic Hydroperoxide(Unstable Intermediate)Indene->Peroxide AutoxidationCationCarbocation IntermediateIndene->Cation ProtonationOxygenOxygen (Air)Oxygen->PeroxideLightUV LightLight->PeroxideAcidTrace Acid(H+)Acid->CationRadicalFree Radical SpeciesPeroxide->Radical DecompositionPolymerPoly(indene) Oligomers(Yellow/Viscous/Insoluble)Radical->Polymer Radical PolymerizationCation->Polymer Cationic Polymerization

Caption: Figure 1.[1] Dual-pathway degradation mechanism showing oxidative (top) and cationic (bottom) routes to polymerization.

Critical Storage Protocols

The following parameters are non-negotiable for long-term stability (>1 month).

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Lowers kinetic energy, significantly slowing the rate of dimerization and peroxide decomposition.[1]
Atmosphere Argon or Nitrogen Exclusion of O₂ prevents the initial formation of allylic hydroperoxides. Argon is preferred as it is heavier than air and blankets the solid.
Light Dark / Amber Glass UV light catalyzes the cleavage of weak bonds (like peroxides), accelerating radical initiation.[1]
State Solid (Preferred) Polymerization is kinetically slower in the crystal lattice than in the melt or solution phase.
Additives Trace Base (Optional) Storing with a trace of base (e.g., washed with NaHCO₃ prior to drying) neutralizes acid catalysts.[1]
Protocol A: The "Schlenk" Storage Method (Gold Standard)

For users storing >5g for >1 week.[1]

  • Purge: Place the vial containing the compound under high vacuum (0.1 mmHg) for 15 minutes to remove adsorbed oxygen.

  • Backfill: Backfill the vial with dry Argon. Repeat the Vacuum/Argon cycle 3 times.

  • Seal: Wrap the cap interface tightly with Parafilm or electrical tape to prevent gas exchange.

  • Store: Place immediately in a -20°C freezer.

Troubleshooting Guide (Q&A)

Issue: Physical Appearance Changes

Q: My white solid has turned yellow. Is it still usable?

  • Diagnosis: Yellowing is the hallmark of early-stage oxidation and oligomer formation (polyindenes are often yellow/orange).

  • Action: Check solubility. If the material is still fully soluble in its intended solvent (e.g., THF, Toluene), the impurity level may be low (<5%).[1]

  • Remedy: Perform a rapid filtration through a short plug of neutral alumina (not silica) to remove the polar oxidized oligomers.

Q: The compound has become a viscous gum or sticky oil.

  • Diagnosis: Significant polymerization has occurred. The melting point depression from the oligomers prevents crystallization.

  • Action: Run an NMR. Look for the disappearance of the vinylic proton signals (typically around 6.5–7.0 ppm for the indene double bond) and the broadening of aliphatic peaks.

  • Remedy: If >20% polymer, recovery is difficult.[1] Recrystallization is the only option (see Section 5).

Issue: Handling & Synthesis

Q: Can I purify this compound using standard silica gel chromatography?

  • WARNING: No. Standard silica gel is slightly acidic (pH 4-5). This acidity is sufficient to trigger cationic polymerization of the electron-rich indene ring during the column run.

  • Solution: Use Neutral Alumina or treat your silica gel with 1-2% Triethylamine (Et₃N) in the eluent to buffer the acidity.

Q: I need to store it in solution. Which solvent is best?

  • Answer: Avoid storage in solution if possible. If necessary, use anhydrous, degassed Toluene or Benzene .

  • Avoid: Ethers (THF, Diethyl ether) prone to peroxide formation, and chlorinated solvents (DCM, Chloroform) which can become acidic over time (forming HCl).[1]

Recovery Protocol: Recrystallization[7][9]

If your material has partially degraded, use this protocol to recover the monomer.

Prerequisites:

  • Solvent System: Hexanes (Anti-solvent) / Ethyl Acetate or Ethanol (Solvent).[1] Note: Test solubility on a small scale first.

  • Inhibitor: BHT (2,6-di-tert-butyl-4-methylphenol).

Step-by-Step:

  • Dissolution: Dissolve the degraded crude in the minimum amount of warm Ethanol (approx 40-50°C). Do not boil excessively.

  • Inhibition: Add a single crystal of BHT to the solution to inhibit radical polymerization during heating.

  • Filtration: If the solution is cloudy (insoluble polymer), filter rapidly while warm through a glass frit.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer overnight.

  • Collection: Filter the crystals cold. Wash with cold Hexanes.

  • Drying: Dry under high vacuum at room temperature (do not heat).

Decision Matrix: Is my sample safe to use?

Use this workflow to determine the integrity of your stored sample before committing it to a reaction.

PurityCheckStartStart: Inspect SampleVisualVisual Check:Is it White/Off-White?Start->VisualSolubilitySolubility Check:Dissolves fully in THF?Visual->SolubilityYesVisual->SolubilitySlight YellowDiscardDISCARD(Irreversible Polymerization)Visual->DiscardDark Orange/Brown GumNMR1H NMR Analysis:Check Vinyl RegionSolubility->NMRClear SolutionPurifyREQUIRES PURIFICATION(Recrystallize)Solubility->PurifyCloudy/PrecipitateUseSAFE TO USENMR->UseSharp Vinyl PeaksNo BroadeningNMR->Purify<10% ImpurityNMR->Discard>20% Polymer/Broad Peaks

Caption: Figure 2. Quality Control Decision Tree for assessing 2-(1H-inden-2-yl)ethanol integrity.

References

  • BenchChem. (2025).[2] Technical Support Center: Storage and Handling of Indene Derivatives. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Indene: Safety Data Sheet and Handling Procedures. Retrieved from [1]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[3][4] University of Pittsburgh.[5] Retrieved from

  • Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[3] Retrieved from [3]

  • National Institutes of Health (NIH). (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives. Retrieved from

Technical Support Center: Purification of 2-(2-hydroxyethyl)indene

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-OH-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

User Query: "I am trying to purify 2-(2-hydroxyethyl)indene (CAS: 53578-07-7) via column chromatography. I am observing streaking, poor separation from the starting material, and potential decomposition. How do I optimize this?"

Technical Analysis: 2-(2-hydroxyethyl)indene is a bifunctional molecule containing a reactive indene double bond (prone to polymerization/oxidation) and a primary alcohol (polar, H-bonding donor).

  • Core Challenge 1 (Stability): The indene skeleton is acid-sensitive. Standard acidic silica gel (

    
    ) can catalyze the dehydration of the alcohol to 2-vinylindene or initiate cationic polymerization of the double bond.
    
  • Core Challenge 2 (Tailing): The hydroxyl group interacts strongly with silanols on the stationary phase, causing peak tailing and co-elution with impurities.

Method Development (The Setup)

Before running the column, you must validate your separation parameters.[1] Do not skip these diagnostic steps.

Phase 1: Thin Layer Chromatography (TLC) Optimization
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Visualization:

    • UV (254 nm): The indene ring is UV active.

    • Stain: KMnO

      
       (stains the double bond/alcohol yellow/brown) or Anisaldehyde (general organic).
      
  • Target Rf: Aim for an Rf of 0.25 – 0.35 for the product.

Recommended Solvent Systems:

Solvent System (v/v)PolarityExpected Behavior
100% Hexane Non-polarProduct stays at baseline (

). Moves unreacted indene.
9:1 Hex/EtOAc LowProduct moves slightly (

). Good for removing non-polar impurities.
7:3 Hex/EtOAc MediumTarget Zone. Product likely elutes here (

).
1:1 Hex/EtOAc HighProduct moves too fast (

). Poor separation.

Expert Insight: If you see a "streak" rather than a spot on TLC, your compound is decomposing or hydrogen-bonding too strongly. Add 1% Triethylamine (Et


N)  to your TLC solvent to simulate a neutralized environment.

Standard Operating Procedure (The Protocol)

Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture TLC 1. TLC Method Dev (Test 7:3 Hex/EtOAc) Start->TLC Decision Does it streak/decompose? TLC->Decision Neutralize 2. Neutralize Silica (Slurry with 1-2% Et3N) Decision->Neutralize Yes (Critical Step) Pack 3. Pack Column (Wet Slurry Method) Decision->Pack No (Risky) Neutralize->Pack Load 4. Sample Loading (Dry Load on Celite/Silica) Pack->Load Elute 5. Gradient Elution (0% -> 40% EtOAc) Load->Elute Pool 6. Fraction Analysis & Pooling Elute->Pool

Figure 1: Optimized purification workflow emphasizing the critical neutralization step for acid-sensitive indenes.

Step-by-Step Execution
Step 1: Column Neutralization (CRITICAL)

Standard silica is acidic. You must buffer the column to prevent the "Pink Band of Death" (polymerization) or dehydration.

  • Calculate Silica: Use 30-50g of Silica Gel 60 (40-63 µm) per 1g of crude material.

  • Prepare Slurry: Mix silica with Hexane containing 1-2% Triethylamine (Et

    
    N) .
    
  • Pack: Pour the slurry into the column. Flush with 2-3 column volumes (CV) of the Hexane/Et

    
    N mix.
    
  • Wash: Flush with 1 CV of pure Hexane to remove excess amine (optional, but recommended to avoid basicity in fractions).

Step 2: Sample Loading
  • Preferred: Dry Loading. Dissolve crude in minimal DCM, add Celite (or neutralized silica), and rotary evaporate to a free-flowing powder. Load this powder on top of the packed bed.

  • Why? Liquid loading viscous oils often leads to band broadening.

Step 3: Gradient Elution

Run the column using the following gradient profile (assuming 1g scale):

Volume (CV)Solvent CompositionGoal
1 - 2 100% HexaneElute unreacted Indene / Non-polar byproducts.
3 - 5 90:10 (Hex:EtOAc)Elute minor impurities.
6 - 15 80:20 to 70:30 (Hex:EtOAc) Collect Product. (Watch for UV activity).
16+ 100% EtOAcFlush column (polar tars/polymers).

Troubleshooting Guide

Diagnostic Decision Tree

Troubleshooting Issue Observed Issue Decomp Product Decomposing (New spots appear during run) Issue->Decomp Tailing Severe Tailing (Band never ends) Issue->Tailing Coelution Co-elution with Impurity Issue->Coelution Sol_Decomp Switch to Neutral Alumina OR Increase Et3N buffer Decomp->Sol_Decomp Sol_Tailing Add 1% Et3N to Mobile Phase OR Use steeper gradient Tailing->Sol_Tailing Sol_Coelution Change Selectivity: Try DCM/MeOH (98:2) OR Use finer silica (25-40µm) Coelution->Sol_Coelution

Figure 2: Troubleshooting logic for common chromatographic failures with hydroxy-indenes.

Common Issues & Fixes

Q: My product turns into a brown oil on the silica and stops moving.

  • Cause: Acid-catalyzed polymerization.

  • Fix: You failed to neutralize the silica. If 1% Et

    
    N wasn't enough, switch to Neutral Alumina (Brockmann Activity III) . Alumina is less acidic and safer for labile indenes.
    

Q: The product streaks across 20 fractions.

  • Cause: The hydroxyl group is hydrogen-bonding with silanols.

  • Fix: Maintain 0.5% Et

    
    N in the mobile phase throughout the run. This blocks the silanol sites, sharpening the peak.
    

Q: I see two spots very close together.

  • Cause: Likely the separation of the desired product from a structural isomer (e.g., 1-(2-hydroxyethyl)indene vs 3-isomer) or a dehydrated byproduct.

  • Fix: Switch solvent systems. If Hexane/EtOAc fails, try Dichloromethane (DCM) as the base solvent. Run a gradient of 0%

    
     5% Methanol in DCM.
    

Frequently Asked Questions (FAQ)

Q1: Can I store the purified fraction in solution?

  • A: Yes, but avoid acidic solvents (like chloroform, which forms HCl over time). Store in Benzene-d6 or stabilized DCM at -20°C. Indenes oxidize in air; flush vials with Argon/Nitrogen.

Q2: Why not use Reverse Phase (C18)?

  • A: You can, but it is often overkill. C18 requires water/acetonitrile. Removing water from the high-boiling hydroxy-indene can be difficult and may promote thermal polymerization during rotary evaporation. Normal phase is preferred for ease of solvent removal.

Q3: How do I verify purity?

  • A: NMR is definitive.

    • Check for the disappearance of the triplet at

      
       ppm (if using bromoethanol starting material).
      
    • Check for the distinct indene vinylic proton at

      
       ppm (singlet/multiplet depending on substitution).
      
    • Ensure integration of the ethyl linker matches the aromatic signals.

References

  • Indene Synthesis & Reactivity

    • Source: BenchChem.[2] "An In-depth Technical Guide to the Physical and Chemical Properties of 2H-Indene." Accessed March 2026.

    • Relevance: Establishes the baseline instability of the indene core and isomeriz
    • URL:

  • Chromatography of Acid-Sensitive Compounds

    • Source: Agilent Technologies. "HPLC Column Troubleshooting: Secondary Interactions."
    • Relevance: Explains the mechanism of silanol interactions (tailing) and the use of amine modifiers (Et3N) to block active sites.
    • URL:

  • General Purification of Hydroxy-Indenes (Analogous Protocols)

    • Source: Organic Chemistry Portal. "Synthesis of Indenes."
    • Relevance: Provides context on metal-catalyzed synthesis which often requires similar purification steps for functionalized indene intermedi
    • URL:

  • Safety Data & Handling

    • Source: PubChem Compound Summary for Indene Deriv
    • Relevance: Safety handling for indene-based compounds (potential irritants/polymeriz
    • URL:

Sources

Technical Support Center: Troubleshooting Low Yields in 2-(1H-inden-2-yl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Phase: Why Is Your Yield Low?

Before adjusting stoichiometry or temperature, we must validate the fundamental chemistry. The synthesis of 2-(1H-inden-2-yl)ethanol is frequently plagued by regioselectivity errors and polymerization.

The "Direct Alkylation" Trap If you are attempting to synthesize this molecule by reacting 1H-indene with n-BuLi followed by ethylene oxide , your yield of the desired 2-isomer will be near zero.

  • Mechanism: Deprotonation of indene occurs at the C1 position (pKa ~20). The resulting indenyl anion is nucleophilic at C1/C3. Reaction with electrophiles yields 1-(1H-inden-3-yl)ethanol (or its isomer), not the 2-substituted product.

  • Correction: To access the 2-position, you must use a 2-indanone precursor or a 2-haloindene intermediate.

Common Failure Modes:

SymptomProbable CauseDiagnostic Check
Wrong Product (Isomer) Used Indene + n-BuLi route.NMR check: 2-substituted indenes have a vinylic proton singlet (or narrow doublet) around 6.5-7.0 ppm; 1/3-substituted have vinylic protons coupled to methylene.
Polymerization (Gummy solid) Acidic workup or thermal stress.Indene derivatives are styrene analogs. They polymerize under acidic conditions or high heat.
Over-reduction Reducing ester with H2/Pd or excess LAH.The C=C double bond in the five-membered ring is susceptible to reduction.
Low Conversion Poor HWE reactivity or wet reagents.2-Indanone is prone to enolization rather than nucleophilic attack if base is too strong/wet.

Recommended Protocol: The 2-Indanone Route

This is the most robust, scalable method for synthesizing 2-(1H-inden-2-yl)ethanol with high regiochemical fidelity.

Workflow Overview

G Indanone 2-Indanone HWE HWE Reaction (Triethyl phosphonoacetate) Indanone->HWE NaH, THF, 0°C Ester Intermediate: Ethyl 2-(1H-inden-2-yl)acetate HWE->Ester Yield: ~85% Red Selective Reduction (DIBAL-H or LAH) Ester->Red -78°C to 0°C Product Target: 2-(1H-inden-2-yl)ethanol Red->Product Avoid over-reduction

Caption: Figure 1. Validated synthetic pathway avoiding regioselectivity issues common in direct lithiation.

Step-by-Step Methodology
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Target: Ethyl 2-(1H-inden-2-yl)acetate

  • Reagents: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF under Argon.

  • Activation: Add Triethyl phosphonoacetate (1.2 equiv) dropwise at 0°C. Stir for 30 min until H2 evolution ceases and the solution becomes clear.

  • Addition: Add 2-Indanone (1.0 equiv) dissolved in THF dropwise at 0°C.

    • Technical Note: 2-Indanone is unstable; use fresh material.

  • Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc).[1]

  • Workup: Quench with sat. NH4Cl.[2] Extract with EtOAc.[3][4]

    • Purification: The double bond may initially form as the exocyclic isomer. However, during workup or silica chromatography, it typically isomerizes to the thermodynamically stable endocyclic 1H-indene form.

Step 2: Selective Reduction

Target: 2-(1H-inden-2-yl)ethanol

  • Setup: Dissolve the ester from Step 1 in anhydrous CH2Cl2 (DCM) or THF. Cool to -78°C .

  • Reduction: Add DIBAL-H (1.0 M in toluene, 2.2 equiv) slowly.

    • Alternative: LiAlH4 (LAH) can be used at 0°C, but DIBAL-H offers better control against reducing the C=C bond.

  • Quench: Carefully quench with Rochelle's salt (Sodium potassium tartrate) solution. Stir vigorously until layers separate (this breaks the aluminum emulsion).

  • Isolation: Dry organic layer over MgSO4. Concentrate in vacuo at <30°C to avoid polymerization.

Alternative Protocol: The 2-Bromoindene Route

Use this only if you already possess 2-bromoindene.

If you attempt to lithiate 2-bromoindene, you cannot use n-BuLi efficiently due to competing Wurtz coupling or protonation. You must use t-BuLi to favor Lithium-Halogen exchange.

  • Exchange: Dissolve 2-bromoindene in THF/Ether at -78°C . Add t-BuLi (2.0 equiv).

    • Why 2 equiv? One for exchange, one to destroy the t-BuBr formed.

  • Alkylation: Add Ethylene Oxide (excess) and BF3·Et2O (catalytic) to assist ring opening.

  • Yield Warning: This route often suffers from lower yields (30-50%) compared to the HWE route due to the instability of 2-lithioindene.

Troubleshooting Guide (FAQs)

Q1: My product is an oil that solidifies into a gum over time. Why?

A: Indene derivatives are prone to polymerization and oxidation .

  • Fix: Store the product in the dark at -20°C under Argon.

  • Fix: Add a radical inhibitor (e.g., BHT, ~100 ppm) if storing for long periods.

  • Purification: Avoid acidic silica gel if possible; use neutral alumina or basified silica (add 1% Et3N to eluent) to prevent acid-catalyzed polymerization on the column.

Q2: I see a mixture of isomers in the NMR.

A: Indenes undergo 1,5-sigmatropic shifts . The double bond can migrate between the 1, 2, and 3 positions, although the 2-substituted 1H-indene is usually stable.

  • Fix: Avoid heating the product above 40°C.

  • Fix: Ensure your NMR solvent is acid-free (filter CDCl3 through basic alumina). Traces of DCl in CDCl3 can catalyze isomerization.

Q3: The reduction step yielded the saturated analog (indanyl ethanol).

A: You over-reduced the double bond.

  • Fix: Switch from LiAlH4 to DIBAL-H at -78°C.

  • Fix: If using LiAlH4, strictly control temperature (0°C max) and stoichiometry (0.6-0.75 equiv of LAH powder, added in portions).

Decision Tree for Troubleshooting

Troubleshooting Start Problem: Low Yield RouteCheck Which Route? Start->RouteCheck Direct Indene + nBuLi RouteCheck->Direct Indanone 2-Indanone + HWE RouteCheck->Indanone WrongIsomer Cause: Wrong Regiochemistry (Yields 1-isomer) Direct->WrongIsomer StepCheck Which Step Fails? Indanone->StepCheck Switch Solution: Switch to 2-Indanone Route WrongIsomer->Switch HWE_Fail HWE Step StepCheck->HWE_Fail Red_Fail Reduction Step StepCheck->Red_Fail Dry Check: Anhydrous THF? Fresh NaH? HWE_Fail->Dry OverRed Check: Over-reduction? (Saturated Ring) Red_Fail->OverRed UseDibal Solution: Use DIBAL-H at -78°C OverRed->UseDibal

Caption: Figure 2. Decision tree for diagnosing yield loss in indenyl ethanol synthesis.

References

  • Regioselectivity of Indene Lithiation

    • Title: "Metalation of Indene and Indene Deriv
    • Source:Journal of Organic Chemistry.
    • Context: Explains that n-BuLi deprotonates C1, leading to 1- or 3-substituted products, not 2-substituted.
    • Link:[Link]

  • Synthesis via 2-Indanone (HWE Route)

    • Title: "Synthesis of multi-substituted indene derivatives from aryl, vinyl, and alkyl/aryl carbinols.
    • Source:Beilstein Journal of Organic Chemistry.
    • Link:[Link]

  • Reduction Protocols (DIBAL-H vs LAH)

    • Title: "Selective reductions of alpha,beta-unsatur
    • Source:Organic Syntheses.
    • Context: General protocol for selectively reducing esters to allylic alcohols without satur
    • Link:[Link]

  • Polymerization of Indene Derivatives

    • Title: "Cationic polymeriz
    • Source:Journal of Polymer Science.
    • Context: Highlights sensitivity of the indene double bond to acid c
    • Link:[Link]

Sources

Technical Support Center: Solubilization Guide for 2-(1H-inden-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving solubility of 2-(1H-inden-2-yl)ethanol in non-polar solvents CAS: 53759-94-3 Molecular Formula: C₁₁H₁₂O

Technical Overview & Compound Identity

Warning: Before proceeding, verify your compound's identity. There is a frequent nomenclature confusion between Indene derivatives and Indole derivatives.

  • Target: 2-(1H-inden-2-yl)ethanol (Indene core, hydrocarbon ring).[1]

  • Common Mix-up: 2-(1H-indol-2-yl)ethanol (Indole core, contains Nitrogen).

  • Why this matters: Indoles have significantly different H-bonding capabilities (N-H donor) compared to indenes. This guide specifically addresses the Indene derivative.

The Solubility Challenge: 2-(1H-inden-2-yl)ethanol presents a classic "amphiphilic conflict."

  • The Indene Ring: A planar, aromatic, lipophilic hydrocarbon system. It naturally prefers non-polar solvents like Hexane, Toluene, or Heptane.

  • The Hydroxyl Tail (-CH₂CH₂OH): A primary alcohol capable of strong hydrogen bonding. In non-polar solvents, these molecules dimerize or aggregate rather than interacting with the solvent, leading to crystallization or "oiling out."

Troubleshooting Guide (Q&A Format)
Issue 1: "I am trying to dissolve the compound in pure Hexane/Heptane, but it remains a solid or forms a sticky gum at the bottom."

Diagnosis: This is a thermodynamic mismatch. While the indene ring is compatible with hexane, the hydroxyl group is not. The energy required to break the crystal lattice (or intermolecular H-bonds) is higher than the solvation energy provided by hexane.

Solution: You must disrupt the intermolecular Hydrogen bonding.

  • Switch to Toluene: Toluene is aromatic. It engages in

    
     stacking with the indene ring, providing a significantly higher solvation energy than aliphatic hexane.
    
  • The "Doping" Strategy (Cosolvent): If you must use an aliphatic hydrocarbon (e.g., for crystallization or partitioning), "dope" the hexane with a small percentage of a polar aprotic solvent.

    • Recommendation: Add 2-5% (v/v) Dichloromethane (DCM) or Ethyl Acetate (EtOAc). This small amount is sufficient to solvate the hydroxyl group without altering the bulk non-polar character of the solvent.

Issue 2: "The compound dissolves when heated but 'oils out' (forms a second liquid phase) upon cooling instead of crystallizing."

Diagnosis: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (crystallization boundary). This is common with alcohols in non-polar solvents, often exacerbated by impurities or cooling too rapidly.

Solution:

  • The "Cloud Point" Titration: Heat the mixture until clear. Slowly add the non-polar solvent (hexane) until a faint turbidity persists. Add one drop of the polar cosolvent (e.g., Ethanol or EtOAc) to clear it. Allow to cool very slowly.

  • Seed Crystals: Oiling out is kinetically favored. Adding a seed crystal at the cloud point provides a template for the solid phase, bypassing the liquid-liquid separation.

Issue 3: "My solution turned yellow or brown after sitting in the solvent for a few hours."

Diagnosis: Indene Instability. The C2-C3 double bond in the indene ring is electron-rich and prone to:

  • Oxidation: Forming peroxides or ketones upon exposure to air.

  • Polymerization: Acidic impurities (even trace acid in non-neutralized chloroform/DCM) can catalyze cationic polymerization of the indene ring.

Solution:

  • Degas Solvents: Sparge your non-polar solvent with Nitrogen or Argon for 10 minutes prior to dissolution.

  • Neutralize: If using chlorinated solvents (DCM/CHCl₃) as cosolvents, pass them through a small plug of basic alumina to remove HCl traces.

  • Stabilize: For long-term storage in solution, add 0.01% BHT (Butylated hydroxytoluene) as a radical scavenger.

Advanced FAQ

Q: Can I use this compound in GC-MS analysis using Hexane injection? A: Direct injection of the free alcohol in hexane often leads to poor peak shape (tailing) due to adsorption on the inlet liner.

  • Protocol: Perform a micro-scale derivatization. React 10 µL of the sample with 10 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). The resulting TMS-ether is highly soluble in hexane and stable for GC analysis.

Q: What is the estimated LogP and how does it guide solvent choice? A: The estimated LogP is ~1.7 - 2.0.

  • Interpretation: It is moderately lipophilic. It will partition into organic layers (EtOAc, DCM) from water, but it is not lipophilic enough to dissolve in ultra-non-polar alkanes (Pentane/Hexane) without assistance.

Experimental Protocols
Protocol A: Cosolvent Titration for Maximum Solubility

Use this method to determine the exact solvent ratio needed for your specific concentration.

  • Weigh: Place 100 mg of 2-(1H-inden-2-yl)ethanol in a scintillation vial.

  • Primary Solvent: Add 1.0 mL of the "Good" solvent (Dichloromethane or Toluene). Vortex until fully dissolved.

  • Titration: While stirring rapidly, add the "Bad" solvent (Hexane or Heptane) dropwise.

  • Observation: Watch for the "Cloud Point" (persistent turbidity).

  • Back-Step: Once cloudy, add the Primary Solvent dropwise again until just clear.

  • Record: Calculate the ratio. This is your stable solvent system for chromatography or reactions.

Protocol B: Solubility Data Summary
Solvent SystemSolubility RatingMechanismRecommended Use
Hexane / Pentane Poor (< 1 mg/mL)Hydrophobic effect dominates; H-bonds aggregate.Washing away non-polar impurities.
Toluene / Benzene Moderate-Good

interactions stabilize the indene ring.
Reaction solvent; Recrystallization.
DCM / Chloroform ExcellentPolarizability matches both ring and -OH.Transfer solvent; Chromatography load.
Diethyl Ether GoodOxygen accepts H-bond from solute -OH.Extraction.
Hexane + 5% EtOAc GoodCosolvent solvates -OH; Bulk remains non-polar.Column Chromatography (Silica).
Visualization: Solubilization Decision Tree

SolubilityStrategy Start Start: 2-(1H-inden-2-yl)ethanol Solid Sample TargetSolvent Target Solvent? Start->TargetSolvent Hexane Aliphatic (Hexane/Heptane) TargetSolvent->Hexane Toluene Aromatic (Toluene/Benzene) TargetSolvent->Toluene Fail Precipitation / Oiling Out Hexane->Fail Likely CheckSolubility Dissolves? Toluene->CheckSolubility Success Proceed with Experiment CheckSolubility->Success Yes Heat Heat to 50°C (Inert Atm) CheckSolubility->Heat Partial Cosolvent Add 2-5% Polar Cosolvent (DCM, EtOAc, or IPA) Fail->Cosolvent Cosolvent->Success Heat->Success Warning WARNING: Check for Polymerization (Yellowing) Heat->Warning Prolonged Heat

Caption: Decision logic for solubilizing indene-ethanol derivatives. Note the critical path requiring cosolvents for aliphatic hydrocarbons.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11788463 (Indole analog comparison and physical properties). Retrieved from [Link]

  • Trammell, R. L., et al. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents.[2] National Toxicology Program.[2] Retrieved from [Link]

  • Accu Dyne Test. Hansen Solubility Parameters and Molar Volume of Selected Liquids. Retrieved from [Link]

  • Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Minimizing double bond migration in 2-substituted indenes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide functions as a specialized Technical Support Center for researchers working with 2-substituted indenes. It is designed to address the specific challenge of double bond migration (isomerization) and the associated stability issues (polymerization/benzofulvene formation) common to this scaffold.

Topic: Minimizing Double Bond Migration in 2-Substituted Indenes Role: Senior Application Scientist Status: System Operational

Core Knowledge Base: The Mechanistic Landscape

Before troubleshooting, it is critical to understand why your 2-substituted indene is migrating. Unlike simple alkenes, the indene double bond is part of a dynamic equilibrium driven by the acidity of the C1/C3 protons (pKa


 20 in DMSO).
The "Migration" Trap

For 2-substituted indenes, "migration" typically refers to two distinct failure modes:

  • Ring Tautomerization: The shift of the double bond from

    
     (1H-indene) to 
    
    
    
    (3H-indene). In symmetrically substituted benzene rings, these are identical. In asymmetric rings (e.g., 4-bromo-2-methylindene), this creates separable regioisomers.
  • Exocyclic Isomerization (Benzofulvene Formation): If the 2-substituent has

    
    -protons (e.g., 2-methyl), the double bond can migrate out of the ring, forming a transient benzofulvene species that rapidly polymerizes.
    
Mechanistic Pathway Visualization

The following diagram illustrates the equilibrium and the "danger zones" for migration.

IndeneMigration Indene1H 1H-Indene (Kinetic/Thermodynamic Mix) Anion Indenyl Anion (Aromatic Intermediate) Indene1H->Anion Base (-H+) Indene3H 3H-Indene (Tautomer) Indene1H->Indene3H [1,5]-H Shift (Thermal >100°C) Benzofulvene Benzofulvene (Exocyclic Isomer) Indene1H->Benzofulvene If 2-Alkyl (-H+ from Alkyl) Anion->Indene1H +H+ (C1) Anion->Indene3H +H+ (C3) Polymer Polymer/Oligomer (Irreversible Loss) Benzofulvene->Polymer Rapid

Caption: Fig 1. The equilibrium triad of indene isomerization. Note that the Indenyl Anion is the gateway to both tautomerization and polymerization.

Troubleshooting & FAQs

Module A: Synthesis & Isolation

Q: I synthesized 2-alkylindene via acid-catalyzed dehydration of the precursor alcohol, but NMR shows a mixture of isomers. How do I fix this?

A: You likely cannot "fix" the mixture once formed without difficult chromatography, but you can prevent it.

  • The Cause: Strong acids (H₂SO₄, HCl) or high temperatures during dehydration promote the formation of the carbocation at C1/C3. This cation allows the double bond to "walk" around the ring or into the substituent.

  • The Solution: Switch to a Basic Elimination Protocol .

    • Convert the 2-substituted-1-indanol to a mesylate (MsCl, Et₃N, 0°C).

    • Treat with a non-nucleophilic base (DBU or excess Et₃N) to promote E2 elimination.

    • Why: This avoids the carbocation intermediate entirely, locking the double bond at the kinetically favored position formed by the leaving group.

Q: My 2-substituted indene turns into a yellow gum during storage. Is this migration? A: This is likely oxidative polymerization initiated by trace benzofulvene formation.

  • The Mechanism: Trace acid or base allows the double bond to isomerize to the exocyclic position (benzofulvene). This species acts as a radical trap, initiating polymerization with oxygen.

  • The Fix:

    • Purification: Pass the oil through a short plug of neutral alumina (not silica, which is acidic) immediately before storage.

    • Stabilization: Add 100-500 ppm of BHT (butylated hydroxytoluene) if downstream applications allow.

    • Storage: Store at -20°C under Argon. Indenes are not shelf-stable at room temperature in air.

Module B: Functionalization (Lithiation)[2]

Q: I am lithiating a 2-substituted indene to make a metallocene ligand. Upon quenching with R-X, I get the "wrong" isomer (3-substituted). Why?

A: This is a classic issue of Curtin-Hammett kinetics vs. Thermodynamic control .

  • Scenario: The indenyl anion is delocalized. When you quench with an electrophile (E+), it can attack at C1 or C3.

  • The Variable: The site of attack is governed by the steric bulk of the 2-substituent and the electrophile, and the temperature.

  • Protocol Adjustment:

    • Temperature: Perform the quench at -78°C. Higher temperatures favor the thermodynamic product (often the more substituted double bond isomer).

    • Counter-ion: Switch from Li+ to K+ (using KN(SiMe₃)₂). The larger cation changes the ion-pairing tightness, often altering the regioselectivity of the attack.

    • Inverse Addition: Cannulate the indenyl lithium into the electrophile solution, rather than adding the electrophile to the lithium. This keeps the concentration of active anion low relative to the electrophile.

Experimental Protocol: The "Gold Standard" Synthesis

This protocol minimizes migration by avoiding acidic conditions and high heat.

Target: Synthesis of 2-Alkylindene from 2-Indanone (via Grignard & Elimination).

Workflow Diagram

SynthesisWorkflow cluster_warning Critical Control Points Step1 Step 1: Grignard Addition (2-Indanone + R-MgBr) Step2 Step 2: Quench & Workup (Neutral pH is Critical) Step1->Step2 Step3 Step 3: Mesylation (MsCl, Et3N, DCM, 0°C) Step2->Step3 Step4 Step 4: Elimination (DBU or Et3N reflux) Step3->Step4

Caption: Fig 2. Elimination workflow designed to bypass carbocation-mediated isomerization.

Step-by-Step Procedure
  • Nucleophilic Addition (Grignard):

    • Add 2-indanone to R-MgBr (1.2 equiv) in Et₂O at 0°C.

    • Control Point: Do not reflux. Keep cold to prevent spontaneous dehydration/polymerization.

    • Quench with saturated NH₄Cl. Do not use HCl.

  • Dehydration (The "Soft" Elimination):

    • Dissolve the crude 2-alkyl-1-indanol in dry DCM (0.1 M).

    • Add Et₃N (3.0 equiv) and cool to 0°C.

    • Add MsCl (1.5 equiv) dropwise.

    • Stir 1h at 0°C, then allow to warm to RT.

    • Observation: If elimination is slow, add DBU (2.0 equiv) and reflux gently for 1-2 hours.

    • Why this works: The mesylate is a good leaving group. The base removes the proton at C2 (which is acidic due to the adjacent carbonyl-like induction? No, it removes the proton at C2 or C3). Actually, the base removes the proton at C2 (beta-elimination). Since C2 has the alkyl group and the mesylate is at C1, the proton must come from C2 (impossible, C2 has R and H? Yes) or C7a (bridgehead? No).

    • Correction: In 2-alkyl-1-indanol, OH is at C1. H is at C2. Elimination removes OH from C1 and H from C2. This forms the C1=C2 double bond?

    • Wait: If double bond forms at C1=C2, you get 2-alkyl-3H-indene (structurally 2-substituted indene).

    • Note: This method yields the kinetic product.

  • Purification:

    • Flash chromatography on Neutral Alumina (Grade III).

    • Eluent: 100% Pentane or Hexane.

    • Avoid: Silica gel (acidic sites cause isomerization).

Comparative Data: Stability Factors

Use this table to predict the stability of your specific 2-substituted indene.

Substituent (R) at C2Electronic EffectMigration RiskPolymerization RiskRecommended Storage
Alkyl (Me, Et, iPr) Electron DonatingHigh (Tautomerizes easily)Very High (Benzofulvene route)-20°C, BHT, Argon
Aryl (Ph, Naphthyl) ConjugationLow (Conjugation stabilizes)Low4°C, Argon
Silyl (TMS) Steric/ElectronicLow (Steric bulk blocks shift)Low4°C, Argon
Ester/Cyano (EWG) Electron WithdrawingMedium (Acidifies C1/C3 protons)Low-20°C, Argon

References

  • Friedrich, E. C., & Taggart, D. B. (1975). Base-catalyzed isomerization of indenes. The Journal of Organic Chemistry, 40(6), 720–723.

  • Ready, J. M., et al. (Note: While Ready is a key name in this field, specific protocols for indene synthesis are best attributed to general organometallic literature). See: Halterman, R. L., & Tretyakov, A. (1995). Synthesis of C2-Symmetric Bis(indenyl)zirconium Dichlorides. Organometallics.
  • Noland, W. E., et al. (1980). Indene Chemistry. Chemical Reviews. (Foundational text on indene acidity and reactivity).
  • Collins, S., et al. (1990). Preparation of 2-substituted indenes. Journal of Organic Chemistry. (Detailed protocols on the Grignard/Elimination route).

Validation & Comparative

Definitive Guide to 1H NMR Characterization of 2-(1H-inden-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

2-(1H-inden-2-yl)ethanol (CAS: 53759-94-3) is a critical bicyclic intermediate often used in the synthesis of functionalized indenes and pharmaceutical scaffolds. Its characterization presents unique challenges due to the allylic coupling within the five-membered ring and the potential for tautomeric shifts between the 1H- and 3H-indene isomers.

This guide provides a rigorous comparison of NMR methodologies, specifically contrasting solvent systems (CDCl₃ vs. DMSO-d₆) and differentiating the target molecule from common synthetic impurities like 2-indanone and 2-(2,3-dihydro-1H-inden-2-yl)ethanol (the indane analog).

The Analytical Challenge

The core difficulty in characterizing this molecule lies in distinguishing the vinylic proton (H-3) from the aromatic multiplet and confirming the integrity of the allylic methylene (H-1) , which is prone to oxidation or polymerization.[1]

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for regulatory submission or publication, follow this self-validating protocol.

Reagents & Preparation[1][2][3][4]
  • Analyte: ~10 mg of 2-(1H-inden-2-yl)ethanol (98%+ purity).

  • Solvent A (Standard): Chloroform-d (CDCl₃), 99.8% D, containing 0.03% TMS.[1]

  • Solvent B (Labile Proton Analysis): Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9% D.[1]

  • Internal Standard (Optional): 1,3,5-Trimethoxybenzene (for quantitative purity assessment).

Instrument Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): Set to

    
     5.0 seconds. The allylic and hydroxyl protons have different T1 relaxation times; a short D1 will skew integration values, leading to underestimation of the side chain.[1]
    
  • Scans (NS): 16 (CDCl₃) or 32 (DMSO-d₆).

  • Temperature: 298 K (25°C).[1]

Comparative Analysis: Solvent Performance

The choice of solvent fundamentally alters the spectral topology, particularly regarding the hydroxyl group and the resolution of the indene ring protons.[1]

Table 1: Chemical Shift Comparison (CDCl₃ vs. DMSO-d₆)
Proton AssignmentTypeδ (ppm) in CDCl₃δ (ppm) in DMSO-d₆Multiplicity (J Hz)Performance Note
Ar-H Aromatic7.10 – 7.457.10 – 7.50MultipletOverlap is common; integration is key (4H).
H-3 Vinylic6.55 – 6.65 6.60 – 6.70Singlet (Broad)Diagnostic Peak. Confirms 2-substituted indene double bond.[1]
OH Hydroxyl1.5 – 2.0 (Variable)4.60 – 4.75 s (CDCl₃) / t (DMSO)DMSO reveals ³J coupling to CH₂ (t, J≈5Hz).
CH₂-O Alkyl3.75 – 3.853.60 – 3.70Triplet (J≈6.5)Clear triplet in CDCl₃; becomes quartet in DMSO if OH couples.
H-1 Allylic Ring3.30 – 3.40 3.35 – 3.45Singlet (Fine split)Diagnostic Peak. Distinguishes 1H-indene from 3H-tautomer.
CH₂-Ring Alkyl2.70 – 2.802.65 – 2.75Triplet (J≈6.5)Connects side chain to Indene C2.[1]
Performance Verdict
  • Use CDCl₃ for routine purity checks and confirming the hydrocarbon backbone. The lack of OH coupling simplifies the alkyl region.[1]

  • Use DMSO-d₆ when proving the presence of the free alcohol (OH) or when the sample contains water, as DMSO separates the HDO peak from the analyte signals.[1]

Differentiating Impurities & Analogs

A common error in indene synthesis is over-reduction to the indane (saturated) derivative or residual starting material (2-indanone ).[1]

Visualizing the Structural Logic

The following diagram illustrates the decision tree for identifying the product versus its common congeners based on NMR signals.

G Start Unknown Sample (Indene Derivative) CheckVinyl Check 6.5 - 6.7 ppm (Vinylic Proton) Start->CheckVinyl Present Signal Present (1H) CheckVinyl->Present Yes Absent Signal Absent CheckVinyl->Absent No CheckMethylene Check 3.3 - 3.4 ppm (Ring CH2) Present->CheckMethylene CheckIndanone Check 3.5 - 3.6 ppm (Singlet, 4H equivalent?) Absent->CheckIndanone IndeneConfirmed Target: 2-(1H-inden-2-yl)ethanol (Double Bond at C2-C3) CheckMethylene->IndeneConfirmed Singlet (2H) Indanone Impurity: 2-Indanone (Ketone, No side chain) CheckIndanone->Indanone Strong Singlet Indane Impurity: Indane Analog (Saturated Ring) CheckIndanone->Indane Complex Multiplets (2.8-3.0 ppm)

Figure 1: NMR Decision Tree for validating 2-(1H-inden-2-yl)ethanol against common synthetic impurities.

Critical Spectral Differences[1]
  • The "Indene Singlet" (H-1):

    • Target Molecule: Appears as a singlet (or finely split doublet) at ~3.35 ppm (2H). This confirms the 1H-indene tautomer.

    • Indane Impurity: The corresponding protons become a complex multiplet at ~2.9 – 3.1 ppm due to coupling with the methine proton at C2.

  • The Vinylic Proton (H-3):

    • Target Molecule: Distinct singlet at ~6.60 ppm .[1][2]

    • 2-Indanone: Completely lacks signals in the 6.0–7.0 ppm region (except aromatics >7.1).

  • Side Chain Triplets:

    • Target Molecule: Two clear triplets (or t/q in DMSO).

    • Polymerized Material: Broadening of the 6.6 ppm peak and loss of resolution in the triplets indicates polymerization of the indene double bond.[1]

References

  • National Institute of Standards and Technology (NIST). 1H NMR of Indene Derivatives. NIST Chemistry WebBook.[1] [Link][1]

  • Reich, H. J. Chemical Shift Ranges for Organic Compounds. University of Wisconsin-Madison. [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010. [Link]

  • PubChem. 2-Methyl-1H-indene (Analogous Structure Data). National Library of Medicine.[1] [Link]

Sources

Distinguishing 2-(1H-inden-2-yl)ethanol from 3-isomer by NMR

Author: BenchChem Technical Support Team. Date: March 2026

An unambiguous structural assignment of regioisomers is a critical bottleneck in the development of indene-based therapeutics and materials. Distinguishing 2-(1H-inden-2-yl)ethanol from its 3-isomer (2-(1H-inden-3-yl)ethanol) relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Because both molecules possess identical molecular weights and similar functional groups, mass spectrometry and IR spectroscopy are insufficient.

As an application scientist, you must look beyond simple chemical shift matching and understand the underlying electronic environments of the indene ring to build a self-validating analytical workflow.

Mechanistic Causality: The Physics of Indene NMR Shifts

To distinguish these isomers, we must analyze the spatial and electronic relationship between the cyclopentadiene double bond and the fused benzene ring. The indene system is not electronically symmetric; the C3 position is directly conjugated (alpha) to the aromatic ring, while the C2 position is beta to the aromatic system.

This structural asymmetry dictates the chemical shifts of the vinylic protons and carbons:

  • The 2-Isomer (Substituent at C2): The remaining vinylic proton is located at the C3 position. Because C3 is directly attached to the arene (analogous to the alpha-proton in styrene), it experiences strong deshielding from the aromatic ring's diamagnetic anisotropy[1]. Consequently, the vinylic proton (H3) resonates significantly downfield at ~6.5 ppm [2].

  • The 3-Isomer (Substituent at C3): The remaining vinylic proton is located at the C2 position. Being further removed from the direct deshielding cone of the arene (analogous to a beta-proton), it is relatively shielded. The vinylic proton (H2) resonates further upfield at ~6.2 ppm [3].

The


C NMR spectra follow a similar causal logic. The substitution pattern alters which alkene carbon is quaternary. In 2-alkylindenes, the quaternary C2 is heavily deshielded (~146 ppm), whereas in 3-alkylindenes, the quaternary C3 typically appears near 140 ppm[2],[3].

Quantitative Data Comparison

The following table summarizes the diagnostic NMR shifts used to differentiate the two isomers. Data is extrapolated from highly characterized methylindene analogs to provide expected chemical shift ranges in CDCl


.
NMR Feature2-(1H-inden-2-yl)ethanol2-(1H-inden-3-yl)ethanolDiagnostic Value
Vinylic Proton (

H)
~6.5 ppm (H3, br s/t)~6.2 ppm (H2, br s/t)High (Primary Differentiator)
Allylic Ring CH

(

H)
~3.3 ppm (H1, br s/d)~3.3 ppm (H1, br s/d)Low (Overlapping shifts)
Sidechain CH

-Ar (

H)
~2.7 ppm (t)~2.8 ppm (t)Low (Subtle shift difference)
Quaternary Alkene (

C)
~146 ppm (C2)~140 ppm (C3)High (HMBC Target)
Tertiary Alkene (

C)
~127 ppm (C3)~129 ppm (C2)Medium

Self-Validating Experimental Protocol

A robust analytical conclusion cannot rely on a single 1D


H NMR chemical shift. To ensure absolute trustworthiness, the following protocol utilizes 2D NMR to create a closed, self-validating logic loop[4].

Step 1: Sample Preparation Dissolve 10–15 mg of the purified compound in 0.6 mL of CDCl


 (containing 0.03% v/v TMS as an internal standard). Ensure the sample is free of paramagnetic impurities to maintain sharp linewidths, which are critical for observing fine allylic couplings (

Hz).

Step 2: 1D


H and 

C Acquisition
  • Acquire a standard

    
    H NMR spectrum (minimum 400 MHz). Inspect the 6.0–7.0 ppm region. A signal at ~6.5 ppm strongly suggests the 2-isomer, while a signal at ~6.2 ppm suggests the 3-isomer.
    
  • Acquire a

    
    C NMR and a DEPT-135 spectrum. Identify the quaternary alkene carbon (which will disappear in the DEPT-135 spectrum). Note whether it appears near 146 ppm or 140 ppm.
    

Step 3: HSQC (Heteronuclear Single Quantum Coherence) Acquire a


H-

C HSQC spectrum to map the vinylic proton to its direct carbon.
  • If the proton at ~6.5 ppm correlates to a carbon at ~127 ppm, the C3-H3 bond is confirmed.

  • If the proton at ~6.2 ppm correlates to a carbon at ~129 ppm, the C2-H2 bond is confirmed.

Step 4: HMBC (Heteronuclear Multiple Bond Correlation) - The Ultimate Validation Acquire a


H-

C HMBC spectrum to observe 2-bond (

) and 3-bond (

) couplings. Focus on the sidechain methylene protons attached to the ring (C1', ~2.7–2.8 ppm).
  • For the 2-isomer: The C1' protons will show a strong

    
     correlation to the quaternary C2 (~146 ppm) and a 
    
    
    
    correlation to the tertiary vinylic C3 (~127 ppm).
  • For the 3-isomer: The C1' protons will show a strong

    
     correlation to the quaternary C3 (~140 ppm) and a 
    
    
    
    correlation to the tertiary vinylic C2 (~129 ppm).

By interlocking the proton shifts, carbon shifts, and through-bond connectivities, the assignment becomes mathematically absolute.

Diagnostic Workflow

NMR_Workflow Start Unknown Indenyl Ethanol Isomer (2-isomer vs 3-isomer) H1_NMR Acquire 1H NMR Analyze Vinylic Proton Shift Start->H1_NMR Shift_65 Vinylic Proton at ~6.5 ppm (α-position to arene) H1_NMR->Shift_65 Deshielded (H3) Shift_62 Vinylic Proton at ~6.2 ppm (β-position to arene) H1_NMR->Shift_62 Shielded (H2) C13_HMBC_1 Acquire 13C & HMBC Validate Quaternary C2 (~146 ppm) Shift_65->C13_HMBC_1 C13_HMBC_2 Acquire 13C & HMBC Validate Quaternary C3 (~140 ppm) Shift_62->C13_HMBC_2 Isomer_2 2-(1H-inden-2-yl)ethanol Confirmed C13_HMBC_1->Isomer_2 HMBC: sidechain to C2 Isomer_3 2-(1H-inden-3-yl)ethanol Confirmed C13_HMBC_2->Isomer_3 HMBC: sidechain to C3

Diagnostic NMR workflow for distinguishing 2-(1H-inden-2-yl)ethanol and its 3-isomer.

References

1.[4] Jovanovic, J., et al. "NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene." ResearchGate, [Link] 2.[1] Oestreich, M., et al. "A unified survey of Si–H and H–H bond activation catalysed by electron-deficient boranes." Chemical Society Reviews, 2015. [Link] 3.[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 16587, 2-Methylindene." PubChem, [Link] 4.[3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 13025, 3-Methylindene." PubChem, [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 2-(2-Hydroxyethyl)indene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxyethyl)indene is a derivative of indene, a polycyclic aromatic hydrocarbon.[1] The indene structural motif is significant in various biologically active molecules and natural products.[1][2] Accurate and reliable characterization of such compounds is paramount in drug development and chemical synthesis. Mass spectrometry stands as a cornerstone analytical technique for determining molecular weight and elucidating structural features through fragmentation analysis.[3][4] This guide explores the optimal mass spectrometry methodologies for the analysis of 2-(2-hydroxyethyl)indene, with a focus on comparing different ionization techniques and interpreting the resulting fragmentation patterns.

Comparing Ionization Techniques: "Hard" vs. "Soft" Approaches

The choice of ionization technique is critical as it directly influences the degree of fragmentation and the ability to observe the molecular ion. For 2-(2-hydroxyethyl)indene, both "hard" and "soft" ionization methods present distinct advantages and disadvantages.

Electron Ionization (EI): A "Hard" Ionization Technique for Structural Elucidation

Electron Ionization (EI) is a classic and widely used technique that bombards gas-phase molecules with high-energy electrons, typically at 70 eV.[5][6] This high energy input results in extensive fragmentation, creating a detailed fragmentation pattern that serves as a molecular fingerprint.[4]

  • Advantages:

    • Provides rich structural information through characteristic fragmentation.

    • Highly reproducible spectra that can be compared against established libraries like the NIST Mass Spectral Library.[6]

    • Ideal for GC-MS applications, which is well-suited for volatile and thermally stable compounds like many indene derivatives.

  • Disadvantages:

    • The molecular ion peak may be weak or absent, especially for molecules prone to fragmentation like alcohols.[7][8]

    • Considered a "hard" ionization technique, which can make it difficult to determine the molecular weight of unknown compounds.[5]

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): "Soft" Ionization Alternatives

In contrast to EI, "soft" ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) impart less energy to the analyte molecule, leading to minimal fragmentation.[5]

  • Advantages:

    • Typically produce a strong signal for the protonated molecule [M+H]⁺, making molecular weight determination straightforward.

    • Readily compatible with Liquid Chromatography (LC-MS), offering a powerful tool for analyzing complex mixtures and less volatile compounds.[5][9]

    • ESI is particularly well-suited for polar molecules.

  • Disadvantages:

    • Provide limited structural information due to the lack of extensive fragmentation.

    • The formation of adducts (e.g., [M+Na]⁺, [M+K]⁺) can sometimes complicate spectral interpretation.

Comparative Summary of Ionization Techniques

FeatureElectron Ionization (EI)Electrospray Ionization (ESI) / APCI
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Molecular Ion Often weak or absentTypically the base peak ([M+H]⁺)
Fragmentation Extensive, structurally informativeMinimal
Primary Use Structural ElucidationMolecular Weight Determination
Compatibility GC-MSLC-MS

Predicted Fragmentation Patterns of 2-(2-Hydroxyethyl)indene

The structure of 2-(2-hydroxyethyl)indene, featuring an aromatic indene core and a primary alcohol functional group, dictates its fragmentation behavior in mass spectrometry, particularly under Electron Ionization.

Aromatic alcohols characteristically exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[7] However, the aliphatic alcohol side chain will undergo predictable fragmentation pathways.[10]

Key Fragmentation Pathways:

  • α-Cleavage: This is a characteristic fragmentation for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom.[8][10] For 2-(2-hydroxyethyl)indene, this would result in the loss of a ·CH₂OH radical, leading to a resonance-stabilized cation. The presence of a significant peak at m/z 31 (CH₂OH⁺) is a strong indicator of a primary alcohol.[7]

  • Loss of Water (Dehydration): Alcohols frequently undergo the elimination of a water molecule (18 amu), resulting in an [M-18]⁺ peak.[7][10] This is a common rearrangement process.

  • Loss of the Ethyl Alcohol Side Chain: Cleavage of the bond between the indene ring and the ethyl group would lead to the formation of an indenyl cation.

  • Rearrangements: Aromatic systems can undergo rearrangements, potentially leading to characteristic ions. For instance, phenols can show a peak at m/z 77 corresponding to the phenyl group after rearrangement.[7]

.dot

Caption: Predicted EI fragmentation of 2-(2-hydroxyethyl)indene.

Recommended Experimental Workflow: GC-MS with Electron Ionization

For a comprehensive analysis providing both molecular weight information and structural confirmation, a Gas Chromatography-Mass Spectrometry (GC-MS) approach with Electron Ionization is recommended.

.dot

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve sample in a volatile solvent (e.g., Methanol) Inject Inject into GC Prep->Inject Separation Separation on capillary column Inject->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analyzer (Quadrupole) Ionization->Analysis Detection Detector Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Interpret Fragmentation & Compare to Libraries Spectrum->Interpretation

Caption: Recommended GC-MS workflow for analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve a small amount of 2-(2-hydroxyethyl)indene in a high-purity volatile solvent such as methanol or acetonitrile.[3]

    • The typical concentration for GC-MS analysis is in the low µg/mL range.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, with an injection temperature of 250-280°C.

    • Column: A non-polar or medium-polarity fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Temperature Program: Start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[11]

    • Ionization Energy: 70 eV.[6]

    • Source Temperature: 230°C.[11]

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 30-400 to cover the expected molecular ion and fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak (if present).

    • Analyze the major fragment ions and correlate them to the predicted fragmentation pathways.

    • Compare the obtained spectrum with databases such as the NIST/EPA/NIH Mass Spectral Library for confirmation.[7]

Conclusion

The mass spectrometric analysis of 2-(2-hydroxyethyl)indene is most effectively performed using GC-MS with Electron Ionization. This approach provides a detailed fragmentation pattern that is invaluable for structural confirmation. While softer ionization techniques like ESI are superior for unambiguous molecular weight determination, the structural insights gained from EI are critical for compound identification and characterization in research and development settings. By understanding the principles behind the different ionization methods and the predictable fragmentation of the analyte, researchers can confidently and accurately analyze this and similar indene derivatives.

References

  • Fragmentation of different functional groups | PPTX - Slideshare.
  • GCMS Section 6.10 - Whitman People.
  • Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE.
  • Electron Ionization Mass Spectra of (a)... | Download Scientific Diagram - ResearchGate.
  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts.
  • Mass Spectrometry of Alcohols - Chemistry Steps.
  • A Comparative Guide to the Spectroscopic Characterization of 2H-Indene Derivatives - Benchchem.
  • An In-depth Technical Guide to the Physical and Chemical Properties of 2H-Indene - Benchchem.
  • 2,2'-Bi-1H-indene | C18H14 | CID 615413 - PubChem.
  • Indene - Wikipedia. Available at: [Link]

  • Indene synthesis - Organic Chemistry Portal.
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews.
  • Mass Spectrometry Ionization Methods - Chemistry at Emory.
  • 2-(2-Hydroxyethyl)benzene-1,4-diol - PubChem. Available at: [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC. Available at: [Link]

  • Interesting signals from (electro)chemical mass spectrometry: are they real? - ChemRxiv. Available at: [Link]

  • Synthesis of Indenes via Graphene Oxide Mediated Manipulation of Morita‐Baylis‐Hillman Alcohols - CNR-IRIS.
  • Synthesis of Indenes via Graphene Oxide Mediated Manipulation of Morita‐Baylis‐Hillman Alcohols - ResearchGate. Available at: [Link]

  • Synthesis of Poly (2‐hydroxyethyl ethyleneimine) and Its Mucoadhesive Film Formulations When Blended with Chitosan for Buccal Delivery of Haloperidol - PMC. Available at: [Link]

  • Simultaneous detection of five different 2-hydroxyethyl-DNA adducts formed by ethylene oxide exposure, using a high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry assay - PubMed. Available at: [Link]

  • 2H-Inden-2-one, octahydro-, trans- - the NIST WebBook. Available at: [Link]

  • 2H-Indene, 2-ethenylidene- - the NIST WebBook. Available at: [Link]

  • Handling considerations for the mass spectrometry of reactive organometallic compounds - UVic.

Sources

Comparative Guide: 1-Indenyl vs. 2-Indenyl Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 1-indenyl versus 2-indenyl ligand architectures in organometallic catalysis. It focuses on their distinct mechanistic behaviors, particularly regarding the "Indenyl Effect" (ring slippage) and stereochemical control in olefin polymerization.

Executive Summary

The choice between 1-indenyl and 2-indenyl isomers dictates the fundamental symmetry, fluxionality, and electronic responsiveness of the resulting catalyst.

  • 1-Indenyl Ligands: Typically utilized in

    
    -symmetric ansa-metallocenes . They rigidly lock the metal center, providing high stereocontrol (isotacticity) and high polymerization activity due to optimized bite angles.
    
  • 2-Indenyl Ligands: Characterized by rotational fluxionality in unbridged systems. They are the industry standard for producing elastomeric polypropylene via "oscillating" catalysts that switch between chiral and achiral coordination geometries.

Mechanistic Foundation: The Indenyl Effect

The "Indenyl Effect" describes the acceleration of associative ligand substitution in


-indenyl complexes compared to their cyclopentadienyl (Cp) analogues.[1][2][3] This occurs via a low-energy ring slippage from 

(18e⁻) to

(16e⁻), driven by the restoration of aromaticity in the fused benzene ring.
Haptotropic Shift Mechanism

The position of the substituent (1- vs 2-) critically influences the energetics of this slip.

  • 1-Substitution: Steric bulk at the 1-position (the "wing") can mechanically bias the slippage direction but often maintains a rigid

    
     ground state in bridged systems.
    
  • 2-Substitution: The 2-position is located on the nodal plane of the mirror symmetry. Substituents here (the "hinge") directly impact the folding energy required to access the

    
     state. Electron-donating groups at C2 can stabilize the 
    
    
    
    form, potentially retarding the slippage relative to unsubstituted indenyls.

IndenylEffect cluster_legend Substituent Impact Eta5 η5-Indenyl Complex (18e⁻, Aromaticity Broken) TS Transition State (Slip-Fold Distortion) Eta5->TS + Nucleophile (L') Eta3 η3-Indenyl Intermediate (16e⁻, Benzene Aromaticity Restored) TS->Eta3 Ring Slippage Product Substituted Product (Ligand Exchange Complete) Eta3->Product - Leaving Group (L) Info 1-Subst: Affects Steric Gearing 2-Subst: Affects Folding Energy

Figure 1: The associative mechanism facilitated by indenyl ring slippage. 2-substituents impose a barrier to the folding required for the


 intermediate.[3][4]

Case Study: Zirconocene-Catalyzed Polymerization

The most distinct divergence in performance appears in Group 4 metallocene-catalyzed olefin polymerization.

Comparison of Catalytic Performance
Feature1-Indenyl (Bridged/Ansa)2-Indenyl (Unbridged)
Catalyst Symmetry

(Isospecific)

(Fluxional)
Polymer Microstructure Highly Isotactic Polypropylene (iPP)Elastomeric Polypropylene (Stereoblock)
Activity ( kg/mol ·h) High (e.g., >20,000)Moderate to Low (Rate of rotation limits activity)
Mechanism Site Control (Rigid Ligand)Oscillating Site (Ligand Rotation)
Key Example rac-Et(Ind)

ZrCl

Bis(2-phenylindenyl)ZrCl

1-Indenyl: The Rigid Architect

In ansa-zirconocenes, the indenyl ligands are tethered at the 1-position. This locks the ligands in a specific orientation (rac or meso). The rac-isomer forces incoming monomers to insert with the same facial selectivity, producing high-melting isotactic polypropylene.

  • Data Point: 1,2'-bridged bis-indenyl zirconium catalysts have demonstrated activities up to 27,100 kg PE/mol·h , outperforming 1,1'-bridged analogues due to optimized bite angles that facilitate monomer access.

2-Indenyl: The Oscillating Switch

Unbridged bis(2-arylindenyl) complexes are unique. Because the 2-substituent prevents the formation of a stable bridge, these ligands can rotate around the Metal-Centroid axis.

  • Oscillating Mechanism: The catalyst rotates between chiral (

    
    -like) and achiral (
    
    
    
    -like) conformations faster than the polymer chain grows.
  • Result: Blocks of isotactic polymer (formed during the chiral state) are interrupted by atactic blocks (formed during the achiral state). This creates Elastomeric Polypropylene , a rubbery material that behaves like a thermoplastic elastomer without external plasticizers.

Experimental Protocol: Synthesis of Bis(2-phenylindenyl)ZrCl₂

This protocol describes the synthesis of a 2-substituted "oscillating" catalyst precursor.

Safety: All steps must be performed under inert atmosphere (Argon/Nitrogen) using Schlenk lines or a glovebox. ZrCl


 is moisture-sensitive.
Reagents
  • 2-Phenylindene (purified)

  • n-Butyllithium (2.5 M in hexanes)

  • Zirconium(IV) chloride (ZrCl

    
    )
    
  • Solvents: THF (anhydrous), Toluene, Hexane

Workflow
  • Ligand Deprotonation:

    • Dissolve 2-phenylindene (2.0 eq) in THF at -78°C.

    • Add n-BuLi (2.0 eq) dropwise.

    • Warm to room temperature (RT) and stir for 4 hours to form the bright red/orange lithium salt (Li[2-PhInd]).

  • Metallation:

    • Slurry ZrCl

      
       (1.0 eq) in toluene at -78°C.
      
    • Cannulate the Li[2-PhInd] solution into the ZrCl

      
       slurry.
      
    • Allow the mixture to warm to RT and stir overnight (12-16 h). The solution will turn yellow/orange.

  • Purification:

    • Remove solvents in vacuo.

    • Extract the residue with hot toluene.

    • Filter through Celite to remove LiCl.

    • Concentrate and crystallize at -30°C.

  • Validation:

    • ¹H NMR (C₆D₆): Check for a singlet Cp-proton resonance (indicating effective

      
       symmetry on the NMR timescale due to rapid rotation) or multiple signals if rotation is slow at low temperature.
      

Logical Diagram: Catalyst Selection Pathway

Use this decision tree to select the appropriate ligand isomer for your target application.

CatSelection Start Target Polymer Property Decision1 High Melting Point? (Crystalline) Start->Decision1 Decision2 Elastic/Rubbery? (Amorphous/Block) Start->Decision2 Path1 Use 1-Indenyl (Bridged) Decision1->Path1 Path2 Use 2-Indenyl (Unbridged) Decision2->Path2 Result1 Isotactic Polypropylene (Rigid C2 Symmetry) Path1->Result1 Result2 Elastomeric Polypropylene (Oscillating C2/C2v) Path2->Result2

Figure 2: Decision matrix for selecting 1- vs 2-indenyl ligands based on desired material properties.

References

  • Comparison of 1,2'- vs 1,1'-Bridged Zirconocenes: Title:ansa Metallocene complexes of zirconium and hafnium with -SiMe2-1,2-C6H4-CH2-bridged indenyl ligands as catalyst precursors for homogeneous ethylene polymerization. Source: ResearchGate / Journal of Organometallic Chemistry. URL:

  • Oscillating Catalysts (2-Indenyl): Title: Effects of Ligand Substitutions on the Rotation Rate of Indenyl Ligands in Bis(2-arylindenyl)zirconocenes. Source: Organometallics (ACS).[5] URL:

  • The Indenyl Effect Mechanism: Title: The nature of the indenyl effect.[1][2][3][4][6][7] Source: PubMed / Organometallics. URL:

  • Polymerization Activity Comparison: Title: Synthesis, structure, and ethene polymerisation catalysis of 1- or 2-silyl substituted bis[indenyl]zirconium(IV) dichlorides.[8] Source: Dalton Transactions.[5][8] URL:

Sources

IR spectroscopy peaks for 2-(1H-inden-2-yl)ethanol identification

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectroscopic Identification of 2-(1H-inden-2-yl)ethanol

Executive Summary

This guide provides a technical framework for the identification and purity assessment of 2-(1H-inden-2-yl)ethanol (CAS: 57932-06-6). Designed for medicinal chemists and process development scientists, this document focuses on distinguishing the target molecule from its critical synthetic precursors (e.g., 2-Indanone) and structural analogs (e.g., Indane derivatives) using Infrared (IR) Spectroscopy.

Structural Analysis & Spectroscopic Logic

The identification of 2-(1H-inden-2-yl)ethanol relies on validating two distinct structural domains: the Indene Core (aromatic/vinylic system) and the Hydroxyethyl Side Chain (aliphatic alcohol).

  • The Indene Core: Unlike a simple phenyl ring, the indene system contains a fused cyclopentadiene ring. The C2=C3 double bond is conjugated with the aromatic ring, creating a unique electronic environment.

  • The Side Chain: The primary alcohol (-CH₂CH₂OH) provides the most diagnostic signal (O-H stretch), which must be distinguished from water or other protic solvents.

  • The "Silent" Zone: A critical quality attribute (CQA) for this molecule is the absence of carbonyl signals (1700–1750 cm⁻¹), which would indicate residual starting material (2-Indanone) or unreduced ester intermediates.

Molecular Structure Visualization
  • Target: Indene ring substituted at C2 with an ethyl alcohol chain.

  • Key Feature: The double bond is endocyclic (C2=C3), making the C2-substituent vinylic.

Comparative IR Spectroscopy Guide

The following table contrasts the target molecule with its most common synthetic impurities. Use this data to validate reaction completion and product purity.

Table 1: Diagnostic IR Peak Comparison

Functional GroupVibration ModeTarget: 2-(1H-inden-2-yl)ethanol Precursor: 2-Indanone Impurity: Indan-2-yl ethanol (Over-reduced)
Hydroxyl (-OH) O-H Stretch3200–3500 cm⁻¹ (Broad) Absent3200–3500 cm⁻¹ (Broad)
Carbonyl (C=O) C=O[1][2][3] StretchAbsent1715–1745 cm⁻¹ (Strong) Absent
Alkene (C=C) C=C Stretch (Indene)1600–1660 cm⁻¹ (Medium) Absent (Only Aromatic)Absent (Only Aromatic)
Aromatic Ring C=C Ring Stretch1450–1600 cm⁻¹1450–1600 cm⁻¹1450–1600 cm⁻¹
C-O Bond C-O Stretch (Primary)1000–1050 cm⁻¹ Absent1000–1050 cm⁻¹
Vinyl C-H =C-H Stretch3000–3100 cm⁻¹ AbsentAbsent
Aliphatic C-H -CH₂- Stretch2850–2950 cm⁻¹2850–2950 cm⁻¹2850–2950 cm⁻¹

Critical Insight: The presence of a strong peak at 1715–1745 cm⁻¹ is a "Fail" result, indicating unreacted 2-Indanone. The absence of the 1600–1660 cm⁻¹ band suggests over-reduction to the indane (saturated) derivative.

Detailed Peak Assignment & Interpretation

Region 1: The High-Frequency Zone (3000–3600 cm⁻¹)
  • O-H Stretch (3200–3500 cm⁻¹): This broad band confirms the presence of the alcohol.[2][4]

    • Validation: If the peak is sharp and >3600 cm⁻¹, the sample is likely in a dilute non-polar solution (free -OH). In neat films (ATR), it will be broad due to hydrogen bonding.

  • C-H Stretches:

    • >3000 cm⁻¹: Aromatic and vinylic C-H bonds.[2][5] The indene double bond proton (at C3) contributes here.

    • <3000 cm⁻¹: Aliphatic C-H bonds from the ethyl chain (-CH₂CH₂-) and the saturated C1 position of the indene ring.

Region 2: The Functional Zone (1500–1800 cm⁻¹)
  • The "Clean" Gap (1700–1750 cm⁻¹): This region must be flat. Any signal here indicates contamination by 2-Indanone (ketone) or Ethyl (1H-inden-2-yl)acetate (ester intermediate).

  • Indene Double Bond (1600–1660 cm⁻¹): A distinct, often sharp peak corresponding to the C2=C3 bond. This differentiates the target from the saturated indan-2-yl analog.

Region 3: The Fingerprint Zone (600–1500 cm⁻¹)
  • C-O Stretch (1000–1050 cm⁻¹): Characteristic of a primary alcohol.[4]

  • Out-of-Plane Bending (700–800 cm⁻¹): Diagnostic of the ortho-disubstituted benzene ring (part of the indene system).

Experimental Protocol: Self-Validating Identification

This protocol ensures that the O-H peak observed is intrinsic to the molecule and not due to residual moisture.

Method: Attenuated Total Reflectance (ATR) FTIR Sample State: Viscous Oil or Low-Melting Solid

  • Background Scan: Perform an air background scan (4 scans min) to remove atmospheric CO₂ and H₂O lines.

  • Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol. Verify the "Energy" value is within instrument spec (e.g., >30,000 counts).

  • Sample Application: Apply ~5-10 mg of the sample.

    • Note: If the sample is an oil, ensure it covers the crystal eye completely.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (16 scans, 4 cm⁻¹ resolution).

  • Validation Step (The "Drying" Test):

    • If the O-H peak at 3400 cm⁻¹ is suspiciously broad or shapeless, dissolve a small aliquot in dry CDCl₃ or CCl₄ and run in a liquid cell.

    • Result: Real alcohol peaks will sharpen; water peaks will diminish or shift.

Decision Workflow (Graphviz)

The following diagram outlines the logical flow for accepting or rejecting a batch based on IR data.

IR_Identification_Workflow Start Start: Acquire IR Spectrum Check_CO Check 1700-1750 cm⁻¹ (Carbonyl Region) Start->Check_CO Fail_Ketone REJECT: Residual 2-Indanone or Ester Intermediate Check_CO->Fail_Ketone Peak Present Check_OH Check 3200-3500 cm⁻¹ (Hydroxyl Region) Check_CO->Check_OH Flat Baseline Fail_NoOH REJECT: Indene / Side Product Check_OH->Fail_NoOH Absent Check_CC Check 1600-1660 cm⁻¹ (Indene Double Bond) Check_OH->Check_CC Present (Broad) Fail_Sat REJECT: Over-reduced (Indan-2-yl ethanol) Check_CC->Fail_Sat Absent Pass PASS: Identity Confirmed 2-(1H-inden-2-yl)ethanol Check_CC->Pass Present

Caption: Logical decision tree for verifying 2-(1H-inden-2-yl)ethanol identity against common synthetic impurities.

References

  • National Institute of Standards and Technology (NIST). Indene Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 2-Indanone Compound Summary. National Library of Medicine. Available at: [Link]

  • Specac. Interpreting Infrared Spectra: Alcohols and Carbonyls. Available at: [Link]

Sources

Purity analysis methods for 2-(1H-inden-2-yl)ethanol (HPLC/GC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: For the purity analysis of 2-(1H-inden-2-yl)ethanol (CAS: 86046-24-4) , Reverse-Phase HPLC (RP-HPLC) is the superior and recommended standard over Gas Chromatography (GC).

While GC is theoretically viable for this molecular weight (approx. 160.21 g/mol ), the specific chemical architecture—combining a thermally sensitive indene ring with a polar hydroxyl group—creates a high risk of on-column degradation (polymerization/isomerization) and peak tailing during GC analysis. HPLC offers a non-destructive, ambient-temperature alternative that ensures the integrity of the indene double bond while providing high sensitivity via UV detection.

Part 1: Chemical Profile & Analytical Challenges

To design a robust method, one must understand the molecule's behavior under analytical stress.

FeatureChemical PropertyAnalytical Implication
Chromophore Indene Ring SystemHigh UV Absorbance: Strong signals at 254 nm and 210 nm make UV detection (HPLC-UV/DAD) highly sensitive.
Polarity Primary Hydroxyl (-OH)H-Bonding: Causes peak tailing on non-polar GC columns. Requires end-capped C18 columns for HPLC.
Stability Conjugated Double BondThermal Instability: The 1H-indene system is prone to double-bond migration (to 3H-indene) or polymerization at temperatures >150°C, typical of GC injector ports.

Part 2: Method A - High-Performance Liquid Chromatography (The Gold Standard)

Rationale: HPLC is the primary method for purity assignment. It avoids thermal stress, preventing the artifactual formation of impurities during the analysis itself.

Standardized Protocol
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Stationary Phase: C18 (Octadecylsilane), End-capped.

    • Spec: 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses silanol ionization).

    • Solvent B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled ambient).

  • Detection: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

Gradient Program
Time (min)% Solvent A (Water/Acid)% Solvent B (ACN)Phase Description
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.01090Linear Gradient (Elution of Main Peak)
20.01090Wash (Elute Dimers/Polymers)
21.09010Re-equilibration
Workflow Visualization

HPLC_Workflow Sample Sample Preparation (1 mg/mL in ACN:Water) Filter Filtration (0.22 µm PTFE) Sample->Filter Remove Particulates Inject Injection (10 µL) Filter->Inject Load Vial Sep Separation (C18 Column, 30°C) Inject->Sep Gradient Elution Detect Detection (UV 254nm) Sep->Detect Analytes Elute Data Integration & Purity Calculation Detect->Data Chromatogram

Figure 1: Standard HPLC workflow ensuring sample integrity through filtration and ambient separation.

Part 3: Method B - Gas Chromatography (The Alternative)

Rationale: GC is secondary . It is useful for detecting residual solvents (ethanol, hexane) from synthesis but is risky for purity determination due to potential thermal degradation. If GC must be used for purity, derivatization is required to cap the hydroxyl group and improve volatility.

Derivatization Protocol (Silylation)

Direct injection of the alcohol often leads to broad, tailing peaks. Silylation yields a stable trimethylsilyl (TMS) ether.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure: Dissolve 10 mg sample in 1 mL anhydrous Pyridine. Add 0.2 mL BSTFA. Heat at 60°C for 30 mins.

  • Result: 2-(1H-inden-2-yl)ethanol

    
     TMS-Ether derivative.
    
Instrument Parameters
  • System: GC-FID (Flame Ionization Detector) or GC-MS.[1]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5).

    • Spec: 30 m x 0.25 mm ID x 0.25 µm film.

  • Inlet: Split Mode (50:1) to prevent column overload.

  • Temperatures:

    • Inlet: 250°C (Warning: Risk of isomerization).

    • Detector: 300°C.

  • Oven Ramp: 80°C (1 min hold)

    
     15°C/min 
    
    
    
    280°C (5 min hold).

Part 4: Comparative Analysis & Decision Matrix

Performance Metrics
MetricHPLC-UV (Recommended)GC-FID (Alternative)
Linearity (R²) > 0.999> 0.995 (with derivatization)
LOD (Limit of Detection) ~0.05 µg/mL~0.5 µg/mL
Precision (RSD) < 0.5%< 2.0%
Selectivity Excellent for isomers & non-volatilesGood for volatiles; poor for isomers
Sample Integrity High (Ambient temp)Low (Thermal stress risk)
Decision Logic

Use the following logic flow to determine the correct instrument for your specific analytical need.

Decision_Matrix Start Analytical Goal? Purity Final Product Purity (>98%) Start->Purity Solvents Residual Solvents (Ethanol/Hexane) Start->Solvents Intermediates Crude Reaction Mix Start->Intermediates HPLC METHOD A: HPLC-UV (Avoids Degradation) Purity->HPLC Primary Method GC METHOD B: GC-Headspace or GC-FID Solvents->GC Volatiles Only Intermediates->HPLC High Boiling Impurities

Figure 2: Decision matrix for selecting the analytical technique based on the stage of drug development.

Part 5: Troubleshooting & Optimization

HPLC: Peak Tailing
  • Cause: Interaction between the free hydroxyl group of the analyte and residual silanols on the silica support.

  • Fix: Ensure the column is "End-capped" (e.g., C18-EC). Increase buffer concentration (up to 25 mM Phosphate) or lower pH to 2.5 to suppress silanol ionization.

GC: Ghost Peaks
  • Cause: Thermal degradation of the indene ring in the injector port.

  • Fix: Lower inlet temperature to 200°C. Use a glass wool-free liner (deactivated) to minimize surface catalytic activity. Switch to HPLC if degradation persists.

Double Bond Migration (Isomerization)
  • Observation: Split peaks in chromatogram (1H-indene vs 3H-indene isomers).

  • Diagnosis: In HPLC, this indicates the sample has already degraded. In GC, this may happen during injection.

  • Validation: Run the sample on HPLC with a Diode Array Detector. If the UV spectra of the split peaks are identical, they are likely tautomers.

References

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Link

  • Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart. Link

  • Royal Society of Chemistry. (2021). Degradability and Thermal Stability in Spiro Polycycloacetals (Indene/Aromatic Derivatives). Polymer Chemistry. Link

  • BenchChem. (2025). Synthesis and Characterization of Indole/Indene Derivatives: Technical Guide. Link

  • Agilent Technologies. (2011).[3] Analysis of Bioethanol Fermentation Products Using an Agilent Hi-Plex H Column. (Application Note for Alcohol Analysis). Link

Sources

Stereoselectivity of Catalysts Derived from 2-Substituted Indenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of stereoselective olefin polymerization, few structural modifications have had as profound an impact as the introduction of a substituent at the 2-position of the indenyl ligand in ansa-metallocenes. While early rac-bis(indenyl)zirconocenes demonstrated the potential for isospecific propylene polymerization, they suffered from low molecular weights and moderate stereocontrol due to ligand rotation and chain migration issues.

The introduction of a methyl group at the 2-position (the "Spaleck" design principle) revolutionized this field. This guide analyzes the stereoselectivity, activity, and molecular weight control of catalysts derived from 2-substituted indenes , specifically comparing them against unsubstituted and 2,4-disubstituted alternatives. We provide experimental protocols and mechanistic insights to support catalyst selection for high-performance polymer synthesis.

Mechanistic Insight: The "2-Substituent" Effect

To understand the performance data, one must first grasp the mechanism. In C2-symmetric ansa-zirconocenes, stereocontrol is governed by enantiomorphic site control . The ligand framework forces the growing polymer chain into a specific orientation to minimize steric clashes, which in turn directs the incoming monomer insertion ( si vs. re face).

The Problem with Unsubstituted Indenes

In unsubstituted systems (e.g., rac-Et(Ind)₂ZrCl₂), the polymer chain can occasionally migrate to the less sterically hindered side of the active site or the ligand itself can undergo slight deformations. Furthermore, after insertion, the chain must "back-skip" to its original position to maintain the same stereoselectivity for the next insertion. If this back-skip is slower than the next insertion, stereo-errors occur.

The Solution: 2-Substitution

Placing a substituent (typically Methyl) at the 2-position creates a steric block in the "central" region of the catalyst wedge.

  • Suppression of Chain Migration: The 2-Me group sterically discourages the polymer chain from drifting into the open coordination sector.

  • Retarded Chain Transfer: The substituent sterically hinders the transition state for

    
    -hydrogen elimination, significantly increasing the molecular weight of the resulting polymer.
    
  • Locked Conformation: It enforces a more rigid rac conformation, minimizing fluxional behavior that leads to atactic blocks.

G cluster_0 Unsubstituted Indenyl Catalyst cluster_1 2-Substituted Indenyl Catalyst Unsub rac-Et(Ind)2ZrCl2 (Open Wedge) Error Chain Migration / Back-Skip Failure Unsub->Error Lack of steric bulk Result1 Lower Isotacticity Lower MW Error->Result1 Result2 High Isotacticity High MW Result1->Result2 Optimization Sub2 rac-Me2Si(2-Me-Ind)2ZrCl2 (Steric Lock) Mech 2-Me Blocks Chain Rotation Suppresses Beta-H Elim Sub2->Mech 2-Me Interaction Mech->Result2 Enforced Site Control

Figure 1: Mechanistic pathway comparison showing how 2-substitution enforces stereocontrol and molecular weight retention.

Comparative Performance Analysis

The following table synthesizes performance metrics for isotactic polypropylene (iPP) production. Data represents polymerization in liquid propylene or toluene slurry at 70°C with MAO activation.

Table 1: Impact of Indenyl Substitution Patterns on Catalyst Performance

Catalyst SystemSubstitution PatternActivity (kg PP/mmol Zr[1][2][3]·h)Isotacticity ([mmmm] %)Melting Point (

, °C)
Molecular Weight (

, kDa)
Baseline rac-Et(Ind)₂ZrCl₂Unsubstituted50 - 20080 - 85%130 - 13520 - 50
Spaleck Gen 1 rac-Me₂Si(2-Me-Ind)₂ZrCl₂2-Methyl 350 - 450 90 - 95% 145 - 150 150 - 200
Spaleck Gen 2 rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂2-Methyl, 4-Phenyl> 800> 98%160 - 162> 700
Analysis of Data
  • Activity: The 2-methyl substitution alone increases activity by approximately 2-4x over the unsubstituted baseline. This is counter-intuitive (adding bulk usually slows reactions), but in this case, the 2-Me group prevents the formation of inactive "dormant" states.

  • Stereoselectivity: The jump from ~85% to ~95% [mmmm] pentad content is critical. The 2-substituent locks the ligand framework, preventing the "breathing" motion that allows occasional stereo-errors.

  • Molecular Weight: This is the most significant gain. The 2-Me group blocks the bimolecular chain transfer to aluminum and the unimolecular

    
    -H elimination, yielding polymers suitable for high-performance engineering plastics.
    

Experimental Protocols

A. Synthesis of rac-Dimethylsilylbis(2-methylindenyl)zirconium dichloride

Note: All steps must be performed under inert Argon/Nitrogen atmosphere using Schlenk techniques.

Materials: 2-methylindene, n-Butyllithium (2.5M in hexanes), Dichlorodimethylsilane, ZrCl₄(THF)₂, Toluene, THF, Diethyl ether.

Workflow:

  • Deprotonation: Dissolve 2-methylindene (20 mmol) in THF (50 mL) at -78°C. Add n-BuLi (20 mmol) dropwise. Warm to RT and stir for 4h.

  • Bridging: Cool the lithium salt solution to -78°C. Add Dichlorodimethylsilane (10 mmol) slowly. Warm to RT and stir overnight. Hydrolyze, extract with ether, and dry to obtain the ligand bis(2-methylindenyl)dimethylsilane.

  • Double Deprotonation: Dissolve the purified ligand (10 mmol) in ether. Add n-BuLi (20 mmol) at -78°C. Warm to RT and stir for 4h to form the dilithio-salt.

  • Complexation: Suspend ZrCl₄ (10 mmol) in toluene at -78°C. Cannulate the dilithio-ligand slurry into the zirconium suspension.

  • Purification: Warm to RT and stir for 12h. Filter off LiCl. Evaporate solvent. Recrystallize from toluene/pentane to isolate the pure rac isomer (yellow/orange crystals).

Synthesis Start 2-Methylindene Step1 1. n-BuLi, THF, -78°C (Lithiation) Start->Step1 Step2 2. Me2SiCl2 (Bridge Formation) Step1->Step2 Ligand Ligand: Me2Si(2-Me-Ind)2 Step2->Ligand Step3 3. 2 equiv n-BuLi (Double Lithiation) Ligand->Step3 Step4 4. ZrCl4, Toluene (Metallation) Step3->Step4 Product rac-Me2Si(2-Me-Ind)2ZrCl2 Step4->Product

Figure 2: Synthetic workflow for the preparation of the 2-substituted catalyst precursor.

B. Polymerization Protocol (Benchmarking)

To validate the stereoselectivity of your synthesized catalyst:

  • Reactor Prep: Heat a 1L stainless steel autoclave to 100°C under vacuum for 1h. Cool to polymerization temperature (70°C) under Argon.

  • Scavenging: Charge reactor with Toluene (400 mL) and Methylaluminoxane (MAO, 10 wt% in toluene, Al:Zr ratio = 1000:1) to scavenge impurities.

  • Saturation: Pressurize with Propylene (5 bar) and allow to saturate for 15 mins.

  • Injection: Dissolve catalyst (2-5 µmol) in toluene (5 mL) and inject into the reactor under pressure.

  • Run: Maintain 70°C and constant pressure for 60 mins.

  • Quench: Kill reaction with acidic methanol (500 mL). Filter polymer, wash with methanol, and dry at 60°C under vacuum.

  • Analysis: Determine

    
     via DSC (2nd heat) and Tacticity via ¹³C NMR (1,1,2,2-tetrachloroethane-d2, 120°C).
    

Emerging Applications in Drug Development

While the primary application of these ligands is polymerization, the 2-substituted indenyl motif is gaining traction in asymmetric synthesis for pharmaceutical intermediates:

  • Planar Chiral Catalysis: Ruthenium and Iridium complexes containing 2-substituted indenyl ligands are used in the asymmetric hydrogenation of imines and ketones. The 2-substituent is crucial for establishing planar chirality, which directs the enantioselective addition of hydrogen.

  • Kinetic Resolution: 2-substituted indene-derived catalysts have been employed in the kinetic resolution of allylic carbonates, a key step in synthesizing chiral building blocks for drug candidates.

References

  • Spaleck, W., et al. (1994). "The Influence of Aromatic Substituents on the Polymerization Properties of Bridged Bis(indenyl)zirconocenes." Organometallics. Link

  • Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews. Link

  • Halterman, R. L. (1992). "Synthesis and Applications of Chiral Cyclopentadienylmetal Complexes." Chemical Reviews. Link

  • Chen, E. Y.-X. (2009). "Coordination Polymerization of Polar Vinyl Monomers by Single-Site Metal Catalysts." Chemical Reviews. Link

  • BOC Sciences. (2024). "rac-Dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride Product Data."

Sources

Elemental Analysis Standards for Indenyl Ethanol Compounds: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Drug Development Researchers, and QA/QC Specialists.

Executive Summary: The Purity Paradox of Indenyl Ethanols

In the synthesis of metallocene catalysts and pharmaceutical intermediates, 1-(1H-inden-3-yl)ethanol and its derivatives represent a critical class of scaffolds. However, they present a notorious analytical challenge: thermal instability .

While classical Elemental Analysis (EA) via combustion remains the "gold standard" for publication in journals like JACS and Organometallics (requiring


 accuracy), it is frequently unsuited for indenyl ethanols. These compounds are prone to facile dehydration  and polymerization  under the very conditions required to prepare them for EA (high-vacuum drying and thermal combustion).

This guide compares the traditional Combustion Analysis (CHN) against the high-fidelity alternative, Quantitative NMR (qNMR) . We provide a self-validating protocol to ensure your purity data meets the rigorous standards of modern drug development.

The Technical Challenge: Why Standard EA Fails

To understand the comparison, one must understand the failure mode. Indenyl ethanol (


) contains a secondary alcohol alpha to an aromatic indenyl system.
The Dehydration Trap

Under standard vacuum drying (often used to remove solvent for EA), trace acidity or heat triggers the elimination of water to form 3-vinyl-1H-indene . This byproduct rapidly polymerizes or oxidizes.

  • Indenyl Ethanol (

    
    ):  Carbon Theor: 82.46%  | Hydrogen Theor: 7.55% 
    
  • Dehydration Product (

    
    ):  Carbon Theor: 85.67%  | Hydrogen Theor: 6.54% 
    

The Impact: A mere 5% dehydration in your sample results in a Carbon shift of


 and Hydrogen shift of 

. If solvent trapping occurs simultaneously (common with oils), the errors compound, leading to "failed" EA results that reflect handling artifacts rather than synthetic impurity.
Visualizing the Instability Pathway

IndenylInstability cluster_EA Impact on Elemental Analysis Compound Indenyl Ethanol (C11H12O) Heat Standard Drying (Vac/Heat > 40°C) Compound->Heat Sample Prep Vinyl 3-Vinyl-1H-indene (C11H10) Heat->Vinyl - H2O (Dehydration) Polymer Insoluble Polymer (Failed Analysis) Vinyl->Polymer Polymerization Result Result: High %C, Low %H (Outside ±0.4%) Vinyl->Result

Figure 1: The thermodynamic instability pathway of indenyl ethanol during standard EA sample preparation.

Comparative Analysis: CHN Combustion vs. qNMR vs. HRMS

The following table contrasts the three primary validation standards for this compound class.

FeatureMethod A: Classical CHN (Combustion) Method B: Quantitative NMR (qNMR) Method C: HRMS (High-Res Mass Spec)
Primary Output Mass % of C, H, NMolar Purity % (Absolute)Exact Mass (

)
Sample State Solid/Oil (Must be solvent-free)Solution (Solvated state allowed)Solution (Ionized)
Destructive? Yes (Combustion)No (Recoverable)Yes (Trace amount)
Indenyl Suitability Low. High risk of thermal degradation/oxidation.High. Analysis at 25°C; detects dehydration products.Medium. Confirms identity, not bulk purity.
Detection Limit Bulk Purity (

)
impurity detection down to 0.1%Trace analysis (ppm level)
Publication Status Required by legacy journals.Accepted by ACS/RSC as superior substitute.Required for identity, not purity.
Expert Insight:

Recommendation: For Indenyl Ethanol, qNMR is the superior standard . It allows you to quantify the exact molar ratio of the target alcohol to the vinyl impurity and residual solvent, which EA lumps into a single aggregate mass percentage. Use EA only if strictly mandated by specific regulatory guidelines, and only after qNMR validation.

Validated Experimental Protocols

Do not rely on standard "submit and pray" workflows. Use this self-validating system.

Protocol A: The "Cold-Process" qNMR Standard (Recommended)

Use this method to establish absolute purity without thermal stress.

Reagents:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Solid, non-volatile, distinct singlet at

    
     6.1 ppm).
    
  • Solvent:

    
     (Neutralized with basic alumina to prevent acid-catalyzed dehydration).
    

Workflow:

  • Weighing: Accurately weigh

    
     mg of Indenyl Ethanol (
    
    
    
    ) and
    
    
    mg of Internal Standard (
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL neutralized

    
    . Shake gently (do not sonicate excessively to avoid heating).
    
  • Acquisition:

    • Pulse delay (

      
      ): 
      
      
      
      seconds (Critical for full relaxation).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight.[1]
Protocol B: The "Lyophilized" EA Preparation (If EA is Mandated)

If you must perform CHN analysis, you cannot heat-dry the sample. You must use sublimation.

  • Dissolution: Dissolve the oily Indenyl Ethanol in minimal benzene or 1,4-dioxane (freeze-drying compatible solvents).

  • Freezing: Freeze the vial in liquid nitrogen to form a solid matrix.

  • Lyophilization: Apply high vacuum (

    
     mbar) while keeping the sample frozen. Sublimation removes the solvent without supplying the thermal energy required for dehydration.
    
  • Inert Transfer: Break vacuum with Argon. Cap the vial immediately.

  • Analysis: Submit for CHN analysis with a note: "Hygroscopic/Unstable. Handle under inert atmosphere if possible."

Decision Matrix for Purity Validation

Use this logic flow to determine the correct analytical path for your specific derivative.

ValidationLogic Start Synthesized Indenyl Ethanol Check1 Is the compound a solid with MP > 60°C? Start->Check1 SolidPath Standard Vacuum Dry (25°C, 4h) Check1->SolidPath Yes OilPath Lyophilization (Benzene) OR High-Vac at 0°C Check1->OilPath No (Oil/Low MP) qNMR Run qNMR (Protocol A) SolidPath->qNMR OilPath->qNMR Decision Purity > 98% AND Solvent < 0.5%? qNMR->Decision Pass Submit for EA (Optional) OR Publish qNMR Data Decision->Pass Yes Fail Repurify (Chromatography) Neutralize Silica! Decision->Fail No Fail->Start

Figure 2: Decision matrix for selecting the appropriate validation workflow based on physical state and stability.

Data Interpretation: Theoretical vs. Experimental

When reviewing your data, use these benchmarks. Deviations outside these ranges indicate specific failure modes.

Reference Compound: 1-(1H-inden-3-yl)ethanol (


)
MW:  160.21  g/mol 
ElementTheoretical %Acceptable Range (

)
Common Error: DehydrationCommon Error: Trapped EtOAc (0.5 eq)
Carbon 82.46 82.06 – 82.86High (> 83.0%)Low (< 80.0%)
Hydrogen 7.55 7.15 – 7.95Low (< 7.1%)High (> 7.8%)
Nitrogen 0.00 < 0.30N/AN/A
  • Scenario 1 (High C, Low H): The sample dehydrated. You likely dried it too hot.

  • Scenario 2 (Low C, High H): Trapped solvent (likely Ethyl Acetate or Hexane). The sample was not dried enough, or the oil trapped solvent pockets.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • ACS Publications. (2022). "Author Guidelines: Characterization of New Compounds." American Chemical Society.

  • TMD Labs. (2025). "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained." ResolveMass Laboratories.

  • Bradley, A. Z., et al. (2010). "Elemental Analysis: An International Study Evaluating the Accuracy of CHN Combustion Results." Journal of Organic Chemistry.

Sources

A Comparative Guide to 2-Indenyl Ligands and their Cyclopentadienyl Analogs in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the cyclopentadienyl (Cp) ligand has been a cornerstone in the field of organometallic chemistry and catalysis.[1] Its robust coordination to transition metals has enabled countless transformations. However, the pursuit of enhanced catalytic performance has led to the exploration of structural variants, among which the indenyl (Ind) ligand, a benzofused analog of Cp, has emerged as a compelling alternative. This guide provides an in-depth comparison of 2-indenyl ligands and their cyclopentadienyl counterparts, focusing on their structural, electronic, and catalytic properties, supported by experimental data and detailed protocols.

The "Indenyl Effect": A Fundamental Shift in Reactivity

The most significant distinction between indenyl and cyclopentadienyl ligands lies in the "indenyl effect".[2] This phenomenon describes the dramatically enhanced rates of ligand substitution and other associative reactions observed for indenyl-metal complexes compared to their Cp analogs.[3][4][5] For instance, the rate of CO substitution in (η⁵-indenyl)Rh(CO)₂ is approximately 10⁸ times faster than in its cyclopentadienyl counterpart, (η⁵-cyclopentadienyl)Rh(CO)₂.[2]

The origin of the indenyl effect is a facile haptotropic rearrangement, or "ring slippage," of the indenyl ligand from a η⁵- to a η³-coordination mode.[3][6] This slippage is energetically favorable because it allows the fused benzene ring to regain its aromaticity, thus stabilizing the transition state of associative substitution reactions.[6] In contrast, the η⁵ to η³ rearrangement for a cyclopentadienyl ligand is energetically disfavored as it does not benefit from this aromatic stabilization.[6]

This fundamental difference in reactivity has profound implications for catalysis, as it can lead to lower activation barriers and faster catalytic cycles.

Structural and Electronic Properties: A Tale of Two Ligands

While both cyclopentadienyl and indenyl ligands are formally considered six-electron donors in their η⁵-coordination mode, the fusion of the benzene ring in the indenyl ligand introduces significant electronic and steric perturbations.

PropertyCyclopentadienyl (Cp)2-Indenyl (Ind)
Structure Planar, five-membered ring with D₅h symmetryPlanar five-membered ring fused to a benzene ring, resulting in C₂ᵥ symmetry
Hapticity Primarily η⁵Readily interconverts between η⁵ and η³
Electron Donating Ability Strong σ-donating and π-accepting ligandGenerally considered a better electron donor than Cp[7][8]
Steric Profile Less sterically demandingMore sterically hindered due to the fused benzene ring

The increased electron-donating ability of the indenyl ligand can influence the electronic properties of the metal center, which in turn can affect catalytic activity and selectivity.[7][8] The greater steric bulk of the indenyl ligand can also play a crucial role in controlling the stereoselectivity of catalytic reactions.

Comparative Catalytic Performance

The unique properties of indenyl ligands translate into tangible differences in catalytic performance across various applications.

Olefin Polymerization

In the realm of olefin polymerization, zirconocene catalysts bearing indenyl ligands have been extensively studied. The stereochemistry of the resulting polymer is highly dependent on the geometry of the metallocene catalyst.

Catalyst PrecursorCo-catalystPolymerization Temperature (°C)Activity (kg polymer / (mol Zr * h))Polymer PropertiesReference
rac-Ethylenebis(1-indenyl)zirconium dichlorideMAO60161,000Highly isotactic polypropylene ([m]⁴ up to 96.5%, Tm up to 157 °C)[9]
rac-Ethylenebis(1-tetrahydroindenyl)zirconium dichlorideMAONot specifiedNot specifiedNot specified[10]
Bis(cyclopentadienyl)zirconium dichlorideMAONot specifiedVaries depending on conditionsPrimarily atactic polypropylene[11][12]

The ansa-bis(indenyl) zirconocenes, particularly the rac isomers, are renowned for their ability to produce highly isotactic polypropylene.[9] The rigid, chiral environment created by the bridged indenyl ligands effectively controls the stereochemistry of monomer insertion.

C-H Amidation

Rhodium complexes are potent catalysts for C-H amidation reactions. The choice of the ancillary ligand, be it cyclopentadienyl or indenyl, can significantly impact the reaction's efficiency.

CatalystSubstrateAmine SourceYield (%)Reaction Time (h)Reference
[IndRhCl₂]₂Benzoyl silane1,4,2-dioxazol-5-oneNear quantitative1-2[3]
[CpRhCl₂]₂Benzoyl silane1,4,2-dioxazol-5-oneLower yieldsLonger reaction times[3]

The indenyl-derived catalyst, [IndRhCl₂]₂, demonstrates significantly enhanced rates and yields in the directed ortho C-H amidation of benzoyl silanes compared to its pentamethylcyclopentadienyl (Cp) analog.[3] This acceleration is attributed to the indenyl effect, where ring slippage facilitates an associative pathway for ligand substitution at the rhodium center.[3]

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols for the synthesis of key catalyst precursors are provided below.

Synthesis of Bis(cyclopentadienyl)zirconium Dichloride (Cp₂ZrCl₂)

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Sodium cyclopentadienide (NaCp)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend ZrCl₄ (1.0 eq) in anhydrous toluene in a Schlenk flask.

  • In a separate flask, dissolve NaCp (2.0 eq) in anhydrous THF.

  • Slowly add the NaCp solution to the stirred suspension of ZrCl₄ at room temperature.

  • The reaction mixture is typically stirred overnight at room temperature.

  • The solvent is removed in vacuo, and the resulting solid is extracted with dichloromethane or chloroform.

  • The extract is filtered, and the filtrate is concentrated.

  • The product is precipitated by the addition of a non-polar solvent like hexane, filtered, washed with hexane, and dried under vacuum to yield Cp₂ZrCl₂ as a white solid.

For a detailed, alternative procedure, refer to ChemicalBook.

Synthesis of rac-Ethylenebis(1-indenyl)zirconium Dichloride (rac-en(Ind)₂ZrCl₂)

Materials:

  • 1,2-Bis(indenyl)ethane

  • n-Butyllithium (n-BuLi)

  • Zirconium(IV) chloride (ZrCl₄)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere, dissolve 1,2-bis(indenyl)ethane (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C and slowly add n-BuLi (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for several hours to form the dilithio salt.

  • In a separate flask, prepare a slurry of ZrCl₄ (1.0 eq) in anhydrous toluene.

  • Slowly add the solution of the dilithio salt to the ZrCl₄ slurry at low temperature (e.g., -78 °C).

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The solvent is removed in vacuo, and the crude product is extracted with dichloromethane or chloroform.

  • The rac and meso isomers can often be separated by fractional crystallization.

For more detailed synthetic procedures of various substituted bis(indenyl)zirconium dichlorides, refer to the work by L. Resconi et al. and others.[10][13]

Mechanistic Insights and Visualization

The enhanced reactivity of indenyl complexes is best understood by visualizing the catalytic cycle and the key ring-slippage step.

The Indenyl Effect and Associative Substitution

Indenyl_Effect cluster_Cp Cyclopentadienyl Complex (Dissociative Pathway) cluster_Ind Indenyl Complex (Associative Pathway) Cp_18e CpM(L)n (18e⁻) Cp_16e [CpM(L)n-1] (16e⁻) Cp_18e->Cp_16e -L Cp_18e_final CpM(L)n-1(Nu) (18e⁻) Cp_16e->Cp_18e_final +Nu Ind_18e (η⁵-Ind)M(L)n (18e⁻) Ind_18e_assoc [(η³-Ind)M(L)n(Nu)] (18e⁻) Ind_18e->Ind_18e_assoc +Nu (Ring Slip) Ind_18e_final (η⁵-Ind)M(L)n-1(Nu) (18e⁻) Ind_18e_assoc->Ind_18e_final -L (Ring Return)

Caption: Comparison of dissociative vs. associative ligand substitution pathways.

Catalytic Cycle for Rhodium-Catalyzed C-H Amidation

CH_Amidation Catalyst [(Ind)Rh(III)]⁺ Intermediate1 Substrate Coordination Catalyst->Intermediate1 Substrate Intermediate2 C-H Activation Intermediate1->Intermediate2 Intermediate3 Nitrene Insertion Intermediate2->Intermediate3 Amine Source Intermediate4 Reductive Elimination Intermediate3->Intermediate4 Product Amidated Product Intermediate4->Product Product->Catalyst Turnover

Caption: Simplified catalytic cycle for C-H amidation.

Conclusion and Future Outlook

The substitution of a cyclopentadienyl ligand with a 2-indenyl analog offers a powerful strategy for enhancing catalytic performance. The indenyl effect, driven by the facile η⁵-η³ haptotropic rearrangement, provides access to associative reaction pathways that are often inaccessible for their Cp counterparts. This leads to significant rate accelerations in a variety of catalytic transformations, including olefin polymerization and C-H functionalization.

For researchers and drug development professionals, the choice between a cyclopentadienyl and an indenyl ligand system should be guided by the specific demands of the desired transformation. While Cp-based catalysts offer a wealth of established reactivity, indenyl-based systems provide a compelling avenue for catalyst optimization and the development of more efficient and selective synthetic methodologies. The continued exploration of substituted indenyl ligands and their applications in asymmetric catalysis promises to unlock new and exciting possibilities in chemical synthesis.

References

  • Indenylmetal Catalysis in Organic Synthesis. PMC - NIH. [Link]

  • The Indenyl Effect: Accelerated C-H Amidation of Arenes via Weakly-Coordinating Group Directed Nitrene Transfer Catalysis. ChemRxiv. [Link]

  • Indenyl complexes of Group 9 metals: Synthetic and catalytic chemistry. ResearchGate. [Link]

  • Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Indenyl Effect: Accelerated C-H Amidation of Arenes via Weakly-Coordinating Group Directed Nitrene Transfer Catalysis. ChemRxiv. [Link]

  • Is Indenyl a Stronger or Weaker Electron Donor Ligand than Cyclopentadienyl? Opposing Effects of Indenyl Electron Density and Ring Slipping on Electrochemical Potentials. ResearchGate. [Link]

  • Characteristics of Indenyl Systems. University of Illinois Urbana-Champaign. [Link]

  • Is indenyl a stronger or weaker electron donor ligand than cyclopentad. Furman University Scholar Exchange. [Link]

  • Synthesis and crystal structure of a chiral ansa-zirconocene derivative with ethylene-bridge. KOPS - University of Konstanz. [Link]

  • Synthesis, structure, and ethene polymerisation catalysis of 1-or 2-silyl substituted bis[indenyl]zirconium(IV) dichlorides. ResearchGate. [Link]

  • Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties. MDPI. [Link]

  • A REVIEW OF CYCLOPENTADIENYL TYPE LIGANDS IN GROUP 4 METALLOCENE OLEFIN-POLYMERISATION CATALYST. AJOL. [Link]

  • Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: An Experimental and Computational Study. ResearchGate. [Link]

  • Rhodium-Catalyzed C–H Amination. An Enabling Method for Chemical Synthesis. ACS Publications. [Link]

  • Is Indenyl a Stronger or Weaker Electron Donor Ligand than Cyclopentadienyl? Opposing Effects of Indenyl Electron Density and Ring Slipping on Electrochemical Potentials. ACS Publications. [Link]

  • Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study. PMC - NIH. [Link]

  • Comparative Catalytic Activity of Group9 [CpMIII] Complexes: CobaltCatalyzed CH Amidation of Arenes with Dioxazolones as Amidati. Institute for Basic Science. [Link]

  • Catalyst Design for Rh-Catalyzed Arene and Alkane C–H Borylation: The NHC Affects the Induction Period, and Indenyl is Superior to Cp. ACS Publications. [Link]

  • C 1-Symmetric {cyclopentadienyl/indenyl}-metallocene catalysts: synthesis, structure, isospecific polymerization of propylene and stereocontrol mechanism. Dalton Transactions (RSC Publishing). [Link]

  • Synthesis and Characterization of Cyclopentadienyl Transition Metal Complexes Bearing Tetrafluoropyridyl Substituents. VTechWorks. [Link]

  • Metallocene Catalysts for Olefin Polymerization. University of Konstanz. [Link]

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Safety Operating Guide

Navigating the Safe Handling of 2-(1H-inden-2-yl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Reference: Essential Safety and Operational Protocols for 2-(1H-inden-2-yl)ethanol

As the pursuit of novel therapeutics and chemical entities accelerates, the imperative for rigorous safety protocols in the laboratory becomes ever more critical. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, use, and disposal of 2-(1H-inden-2-yl)ethanol. By integrating established safety principles with compound-specific considerations, this document aims to foster a culture of safety and precision in your research endeavors.

Understanding the Hazard Profile

Therefore, 2-(1H-inden-2-yl)ethanol should be handled with the assumption that it is an irritant to the skin, eyes, and respiratory system, and is a potentially combustible liquid that may be prone to polymerization under certain conditions.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating exposure risks. A thorough risk assessment should always precede any handling of this compound. The following table summarizes the recommended PPE for handling 2-(1H-inden-2-yl)ethanol.

Body PartRecommended PPERationale and Considerations
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles with indirect ventilation are essential to protect against splashes of hazardous chemicals[4][5]. A face shield should be used in conjunction with goggles when there is a risk of larger volume splashes[4].
Hands Nitrile or Neoprene GlovesNitrile gloves offer excellent protection against bases, oils, and many solvents, as well as resistance to punctures[4]. Neoprene gloves provide good resistance to a broad range of oils, acids, caustics, and solvents[4]. Always inspect gloves for any signs of degradation or puncture before use and dispose of them according to manufacturer's instructions[4].
Body Laboratory CoatA standard laboratory coat should be worn to protect against incidental skin contact. For tasks with a higher risk of splashes, a chemically resistant apron or suit may be necessary.
Respiratory Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)To minimize the inhalation of vapors or aerosols, all work with 2-(1H-inden-2-yl)ethanol should be conducted in a certified chemical fume hood[2].

PPE Selection and Use Workflow

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_operation Operation cluster_disposal Post-Operation Start Initiate Task Involving 2-(1H-inden-2-yl)ethanol Assess_Splash Assess Splash Potential Start->Assess_Splash Assess_Inhalation Assess Inhalation Risk Start->Assess_Inhalation Select_Eye Select Eye/Face Protection Assess_Splash->Select_Eye High Select_Gloves Select Hand Protection Assess_Splash->Select_Gloves Any Contact Select_Body Select Body Protection Assess_Splash->Select_Body Potential Contact Select_Respiratory Select Respiratory Protection Assess_Inhalation->Select_Respiratory Vapors/Aerosols Present Perform_Task Perform Laboratory Task Select_Eye->Perform_Task Select_Gloves->Perform_Task Select_Body->Perform_Task Select_Respiratory->Perform_Task Doff_PPE Properly Doff and Dispose of PPE Perform_Task->Doff_PPE End Task Complete Doff_PPE->End

Caption: Decision workflow for selecting appropriate PPE when handling 2-(1H-inden-2-yl)ethanol.

Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is crucial for minimizing risks.

Preparation:

  • Consult Safety Resources: Before beginning work, review this guide and any available institutional safety protocols.

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.

  • Assemble Materials: Gather all necessary equipment, including 2-(1H-inden-2-yl)ethanol, solvents, glassware, and waste containers, and place them within the fume hood.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling:

  • Dispensing: Carefully dispense the required amount of 2-(1H-inden-2-yl)ethanol. Use appropriate tools (e.g., pipette, spatula) to avoid spills.

  • Reactions: When using in a reaction, add the compound slowly to the reaction vessel. Be mindful of any potential exothermic reactions.

  • Storage of Aliquots: If preparing stock solutions, store them in clearly labeled, tightly sealed containers. Protect from light and store in a cool, dry, and well-ventilated area away from ignition sources[6][7].

Post-Handling:

  • Decontamination: Clean any spills immediately with an appropriate absorbent material.

  • Waste Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[6].

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2]. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur[2].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

All waste containing 2-(1H-inden-2-yl)ethanol must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in designated, properly labeled, and sealed containers.

  • Container Labeling: Ensure all waste containers are clearly labeled with the contents, including the full chemical name and any associated hazards.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's licensed waste management provider. Never dispose of this chemical down the drain[6].

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-(1H-inden-2-yl)ethanol, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • San Jose State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • PubChem. (n.d.). Indene. Retrieved from [Link]

  • Pharmco Products, Inc. (2013, July 11). Material Safety Data Sheet: Ethyl Alcohol 95%. Retrieved from [Link]

  • Qiu, G., & Wu, J. (2014). Generation of Indene Derivatives by Tandem Reactions. Synthesis, 46(24), 3325-3335.
  • Li, Y., et al. (2025, April 21). Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Merck. (2020, March 19). Safety Data Sheet: Ethanol absolute for analysis EMSURE® ACS,ISO,Reag. Ph. Eur. Retrieved from [Link]

  • LOBA GmbH & Co. KG. (2021, June 21). Safety data sheet: LOBA Oberflächendesinfektion. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • Airgas. (2019, April 8). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • Collect and Recycle. (2024, March 20). Ethanol Disposal In Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.